molecular formula C7H8N2S B448075 2-Amino-4,5-dimethylthiophene-3-carbonitrile CAS No. 4651-94-9

2-Amino-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B448075
CAS No.: 4651-94-9
M. Wt: 152.22g/mol
InChI Key: DTDMOFLHHZZNFB-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a versatile chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. Compounds based on the 2-aminothiophene structural motif demonstrate a broad spectrum of biological properties, making them valuable starting points for drug discovery. This core structure is recognized in research as a building block for molecules with potential as antiproliferative agents, antimicrobials, and pan-serotype dengue virus inhibitors, among other pharmacological activities . Furthermore, the 2-aminothiophene scaffold is a privileged structure in the development of functional materials. Its utility extends to non-linear optical materials, organic photovoltaic cells, and electrochemically color-switching azomethines, highlighting its value beyond biomedical applications . As a synthetic intermediate, this compound is particularly useful for the construction of complex heterocyclic systems. For instance, dihydrothiophene derivatives can be further elaborated into thieno[2,3-d]pyrimidine core systems via Mannich-type reactions, demonstrating its role in accessing diverse chemical space for research .

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carbonitrile
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InChI

InChI=1S/C7H8N2S/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DTDMOFLHHZZNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
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DSSTOX Substance ID

DTXSID20302750
Record name 2-amino-4,5-dimethylthiophene-3-carbonitrile
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Molecular Weight

152.22 g/mol
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CAS No.

4651-94-9
Record name 2-Amino-3-cyano-4,5-dimethylthiophene
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Record name 2-amino-4,5-dimethylthiophene-3-carbonitrile
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Record name 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBONITRILE
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Foundational & Exploratory

An In-Depth Technical Guide to the Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the Gewald synthesis, a cornerstone multicomponent reaction in heterocyclic chemistry, with a specific focus on the mechanism for synthesizing 2-Amino-4,5-dimethylthiophene-3-carbonitrile. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2]

The Core Reaction Mechanism

The Gewald reaction is a one-pot synthesis that efficiently constructs the polysubstituted 2-aminothiophene ring system from three readily available components: a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a base.[3][4][5] For the synthesis of this compound, the reactants are 2-butanone, malononitrile, and elemental sulfur.

The mechanism, though widely applied, involves a complex sequence of reactions. Computational studies using density functional theory (DFT) have significantly clarified the pathway, confirming it proceeds through four primary stages: Knoevenagel condensation, sulfur addition to form polysulfide intermediates, intramolecular cyclization, and a final tautomerization to yield the aromatic product.[6][7][8][9]

Step 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[4][6] A base, such as piperidine or triethylamine, deprotonates the active methylene group of malononitrile, generating a carbanion.[10] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile.[4][8]

Step 2: Sulfur Addition and Polysulfide Formation The α,β-unsaturated nitrile intermediate is deprotonated to form a substituted allylic anion.[8] This anion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[6][8] This part of the mechanism is intricate, potentially involving a complex equilibrium of polysulfides of varying lengths.[7][9]

Step 3: Intramolecular Cyclization The polysulfide chain is unstable and eventually shortens to a monosulfide anion intermediate.[6] This monosulfide then undergoes a crucial intramolecular cyclization, where the sulfur anion attacks the carbon atom of one of the nitrile groups.[6] This ring-closing step forms a non-aromatic dihydrothiophene intermediate.

Step 4: Tautomerization and Aromatization The final step is a prototropic rearrangement, or tautomerization, of the dihydrothiophene intermediate.[4][10] This process results in the formation of the thermodynamically stable aromatic 2-aminothiophene ring system.[6] This aromatization is considered the primary driving force for the entire reaction sequence, funneling all intermediates towards the final product.[7][8][9]

Gewald_Mechanism Gewald Synthesis Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Tautomerization Reactants 2-Butanone + Malononitrile Knoevenagel_Product 2-(Butan-2-ylidene)malononitrile Reactants->Knoevenagel_Product Base - H₂O Sulfur_Adduct Thiolate Intermediate (Polysulfide) Knoevenagel_Product->Sulfur_Adduct + S₈ Dihydrothiophene Dihydrothiophene Intermediate Sulfur_Adduct->Dihydrothiophene Intramolecular Cyclization Final_Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Dihydrothiophene->Final_Product Aromatization

Caption: The four-step mechanism of the Gewald synthesis.

Experimental Protocols

Two common methodologies for the Gewald synthesis are presented below: a modern, solvent-free approach using mechanochemistry, and a traditional catalyst-in-solvent method.

Protocol 1: Solvent-Free Synthesis via Ball-Milling This eco-friendly method utilizes mechanical force to drive the reaction, often resulting in high yields and short reaction times.[11]

  • Reagents & Equipment:

    • 2-Butanone

    • Malononitrile

    • Elemental Sulfur

    • Planetary Ball Mill (e.g., PULVERISETTE 7) with stainless steel vials and balls.

  • Procedure:

    • Place equimolar amounts of 2-butanone, malononitrile, and elemental sulfur into a stainless steel milling vial.

    • Add stainless steel balls (a ball-to-reagent weight ratio of 5:1 is often effective).[11]

    • Seal the vials and place them in the planetary ball mill.

    • Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.[11]

    • Monitor the reaction progress via thin-layer chromatography (TLC).

    • Upon completion, extract the crude product from the vial.

    • Purify the product by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure this compound.[11]

Protocol 2: Catalytic Synthesis in Solution This is a classic approach using a basic catalyst in an organic solvent.

  • Reagents & Equipment:

    • 2-Butanone

    • Malononitrile

    • Elemental Sulfur

    • Piperidinium borate (Pip borate) or another suitable base (e.g., piperidine, triethylamine).[10]

    • Solvent: Ethanol/Water mixture (9:1).[10]

    • Reaction flask with condenser and magnetic stirrer.

  • Procedure:

    • To a reaction flask, add 2-butanone (1 equiv.), malononitrile (1 equiv.), elemental sulfur (1 equiv.), and the chosen catalyst (e.g., 20 mol% Pip borate).[10]

    • Add the solvent (e.g., 10 mL of 9:1 EtOH/H₂O per gram-scale reaction).[10]

    • Heat the mixture to reflux (or a specific temperature like 100°C) with stirring.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 20-60 minutes depending on the catalyst and temperature).[10]

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product. If not, the solvent may need to be partially evaporated.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol) and dry it.

    • Further purification can be achieved by recrystallization.

Data Presentation

Quantitative data, including physicochemical properties and reaction yields under various conditions, are crucial for reproducibility and optimization.

Table 1: Physicochemical and Spectroscopic Data for this compound This table summarizes characterization data for the target compound as reported in the literature.

PropertyValueSource
Melting Point141-142 °C[11]
¹H NMR (400 MHz, CDCl₃)δ: 2.07 (s, 3H, CH₃), 2.16 (s, 3H, CH₃), 4.60 (br s, 2H, NH₂)[11]
¹³C NMR (100 MHz, CDCl₃)δ: 12.3, 12.7, 90.6, 115.9, 117.2, 129.6, 159.1[11]
IR (KBr)υ: 3438, 3345, 3223 (NH₂), 2923, 2867 (C-H), 2164 (C≡N) cm⁻¹[11]

Table 2: Influence of Reaction Conditions on Gewald Synthesis Yield This table, based on data from a model reaction (cyclohexanone, malononitrile, sulfur), illustrates how catalyst loading and temperature can impact product yield, providing a framework for optimizing the synthesis of the target compound.[10]

EntryCatalyst Loading (mol%)TemperatureTimeYield (%)
10100 °C24 hNo Reaction
210100 °C30 min90
315100 °C25 min94
420100 °C20 min96
520Room Temp.24 hTraces

Data is for the synthesis of 2-aminobenzothiophene from cyclohexanone, malononitrile, and sulfur using Pip borate catalyst, as described in the cited literature.[10]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a polysubstituted aminothiophene that serves as a pivotal building block in synthetic and medicinal chemistry. Its versatile structure, particularly the presence of amino and cyano groups on a thiophene scaffold, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines. This class of compounds has garnered significant attention in drug discovery due to their diverse biological activities, including their role as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, along with its applications in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 4651-94-9[1]
Molecular Formula C₇H₈N₂S[1]
Molecular Weight 152.21 g/mol [1]
Appearance Yellowish crystals or powder[2]
Melting Point 140 - 142 °C[2][3]
Solubility Slightly soluble in Chloroform and Methanol.
Table 2: Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key spectral data are presented below.

Technique Data Reference
¹H NMR (400 MHz, CDCl₃) δ: 4.60 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃).[3]
¹³C NMR (100 MHz, CDCl₃) δ: 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3.[3]
Infrared (IR) (KBr) ν (cm⁻¹): 3438, 3345, 3223 (N-H stretching), 2923, 2867 (C-H stretching), 2164 (C≡N stretching), 1612, 1572, 1496 (C=C stretching).[3]

Experimental Protocols

Synthesis via Gewald Reaction (Ball-Milling Method)

A green and efficient method for the synthesis of this compound is the Gewald three-component reaction using a ball-milling technique.[3]

Materials:

  • Butan-2-one

  • Malononitrile

  • Elemental Sulfur

  • Planetary Ball Mill (e.g., PULVERISETTE 7 classic line) with stainless steel vials and balls.

Procedure:

  • Place equimolar amounts of butan-2-one, malononitrile, and elemental sulfur into a stainless steel vial.

  • Add stainless steel balls to the vial.

  • The vial is then placed in a planetary ball mill and subjected to milling.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is obtained and can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Gewald_Reaction_Workflow reagents Reactants: - Butan-2-one - Malononitrile - Elemental Sulfur ball_mill Planetary Ball Mill reagents->ball_mill Load milling Milling (Solvent- and Catalyst-free) ball_mill->milling tlc Reaction Monitoring (TLC) milling->tlc Monitor tlc->milling Incomplete extraction Product Extraction tlc->extraction Complete purification Recrystallization (e.g., Ethyl Acetate) extraction->purification product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile purification->product

Figure 1: Workflow for the synthesis of this compound via a ball-milling Gewald reaction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: BRUKER 300 NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Proton (¹H) NMR: Acquired at 400 MHz.

  • Carbon (¹³C) NMR: Acquired at 100 MHz.

Infrared (IR) Spectroscopy:

  • Instrument: FT-IR spectrometer (e.g., FT-IR-Tensor 27).

  • Sample Preparation: KBr pellet.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of pharmacological activities. These derivatives are bioisosteres of purines and have been extensively explored as potential therapeutic agents.

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules targeting various biological pathways. A significant area of investigation is their use as kinase inhibitors. For instance, derivatives of thieno[2,3-d]pyrimidine have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[4]

VEGFR2_Inhibition_Pathway cluster_synthesis Synthesis cluster_inhibition Biological Action start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives start->thienopyrimidine Cyclization Reactions vegfr2 VEGFR-2 thienopyrimidine->vegfr2 Inhibits vegf VEGF vegf->vegfr2 Binds pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway vegfr2->ras_raf_mek_erk angiogenesis Angiogenesis, Proliferation, Survival pi3k_akt->angiogenesis ras_raf_mek_erk->angiogenesis

References

The Versatile Heterocycle: A Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, and reactivity, with a focus on its application in the construction of pharmacologically active compounds. Experimental protocols, quantitative data, and visual representations of key chemical transformations are provided to support researchers in their scientific endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid.[1] Its structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group on a thiophene core, imparts a unique reactivity profile, making it a valuable synthon.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₇H₈N₂S[2]
Molecular Weight 152.22 g/mol [2]
Appearance Yellowish crystals[1]
Melting Point 140-142 °C[1][3]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 4.60 (s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃)[3]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3[3]
IR (KBr), ν (cm⁻¹) 3438, 3345 (NH₂), 2164 (C≡N), 1612, 1572[3]

Synthesis via the Gewald Reaction

The most common and efficient method for the synthesis of this compound is the Gewald multicomponent reaction.[4] This one-pot synthesis involves the condensation of a ketone (butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][4]

The general workflow for the Gewald synthesis is depicted below:

Gewald_Synthesis Reactants Butanone + Malononitrile + Sulfur ReactionVessel Reaction Mixture in Solvent (e.g., Ethanol) Reactants->ReactionVessel Add Base Base (e.g., Triethylamine) Base->ReactionVessel Add Heating Heating (Optional) ReactionVessel->Heating Precipitation Precipitation/ Crystallization Heating->Precipitation Cooling Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Precipitation->Product Isolation

Gewald reaction workflow for the synthesis of the target molecule.
Experimental Protocol: Gewald Synthesis

Materials:

  • Butanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.[5]

  • Heat the reaction mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[5]

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[5]

  • The crude product can be purified by recrystallization from ethanol to afford pure this compound as yellowish crystals.[1][5]

Optimization of Reaction Conditions

The yield of the Gewald reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Several studies have focused on optimizing these conditions to achieve higher yields and shorter reaction times.

Table 2: Optimization of Gewald Synthesis for 2-Aminothiophene Derivatives

CatalystSolventTemperatureTimeYield (%)Reference
TriethylamineEthanolReflux1-2 hGood[5]
MorpholineEthanol50 °C--[6]
L-Proline----[7]
Ball-millingSolvent-free-30 min97[3]

Application as a Heterocyclic Building Block

This compound is a versatile intermediate for the synthesis of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

The transformation of the 2-aminothiophene core into the thieno[2,3-d]pyrimidine scaffold is typically achieved through cyclization with a one-carbon synthon, such as formamide or orthoformates.

Thienopyrimidine_Synthesis Start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Reaction Cyclization Reaction Start->Reaction Reagent One-Carbon Synthon (e.g., Formamide) Reagent->Reaction Product 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine Reaction->Product Formation of Pyrimidine Ring Derivatization Further Derivatization Product->Derivatization Bioactive Biologically Active Derivatives Derivatization->Bioactive Introduction of Various Substituents

Synthesis of thieno[2,3-d]pyrimidines from the core molecule.
Experimental Protocol: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware for heating

Procedure:

  • A mixture of this compound (1.0 g, 6.58 mmol) and freshly distilled formamide (5 mL) is heated at 180 °C for 4 hours.[1]

  • After cooling, the mixture is poured into ice-water and stirred for an additional hour.[1]

  • The resulting precipitate is collected by filtration and recrystallized from ethanol to give 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.[1]

    • Yield: 76.41%[1]

    • m.p.: 175-177 °C[1]

    • ¹H-NMR (DMSO-d₆): δ 8.82 (s, 1H, 2-H), 7.38 (s, 2H, NH₂), 2.34 (s, 6H, 2 CH₃)[1]

Biological Activities of Derivatives

Derivatives of this compound, particularly the corresponding thieno[2,3-d]pyrimidines, have been extensively investigated for their therapeutic potential. These compounds have demonstrated promising activity against various cancer cell lines and fungal pathogens.

Table 3: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thienopyrimidine Derivative 1HCT-116 (Colon)2.80 ± 0.16[8]
Thienopyrimidine Derivative 1HepG2 (Liver)4.10 ± 0.45[8]
Thienopyrimidine Derivative 2MCF-7 (Breast)4.132 ± 0.5[9]
Thienopyrimidine Derivative 2HepG-2 (Liver)3.3 ± 0.90[9]
Thienopyrimidine Derivative 3MCF-7 (Breast)0.045[10]
Thienopyrimidine Derivative 4MDA-MB-231 (Breast)0.16[10]

Table 4: Antifungal Activity of 2-Aminothiophene Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-Aminothiophene Derivative AT. rubrum32[11]
2-Aminothiophene Derivative BE. floccosum16[11]
2-Aminothiophene Derivative CT. tonsurans32[11]

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thiophene and pyrimidine rings play a crucial role in determining the biological activity.[11][12] For instance, the presence of halogen and nitro substituents has been shown to enhance antifungal activity.[11]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis via the Gewald reaction and its amenability to further chemical transformations make it an attractive starting material for the construction of complex molecular architectures. The diverse biological activities exhibited by its derivatives, particularly thieno[2,3-d]pyrimidines, underscore its importance in the field of drug discovery and development. This guide provides a solid foundation for researchers to explore the full potential of this remarkable scaffold.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the widely employed Gewald reaction, detailing the necessary starting materials, reaction conditions, and experimental protocols. This document summarizes quantitative data from various synthetic approaches, offers detailed experimental procedures, and presents visual representations of the reaction pathway and experimental workflow to aid in laboratory application.

Introduction

This compound is a polysubstituted thiophene derivative of significant interest due to its utility as a versatile intermediate in the synthesis of various biologically active compounds and functional materials. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals. The synthesis of this specific compound is most commonly achieved through the Gewald reaction, a multicomponent reaction that offers an efficient one-pot approach to substituted 2-aminothiophenes.[1]

The Gewald Reaction: Primary Synthetic Route

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone and elemental sulfur in the presence of a base.[2] For the synthesis of this compound, the key starting materials are butanone, malononitrile, and elemental sulfur.

Starting Materials

The fundamental components for the synthesis of this compound via the Gewald reaction are:

  • Butanone (Methyl Ethyl Ketone - MEK): Serves as the ketone component, providing the C4 and C5 methyl-substituted backbone of the thiophene ring.

  • Malononitrile: Acts as the active methylene nitrile, contributing the C2 amino group and the C3 carbonitrile to the thiophene ring.

  • Elemental Sulfur (S₈): The source of the sulfur atom for the formation of the thiophene heterocycle.

  • Base Catalyst: An organic base such as morpholine, triethylamine, or piperidine is typically used to facilitate the initial Knoevenagel condensation.[3][4] Inorganic bases have also been employed in some variations.

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction proceeds through three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (butanone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.[5]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.

Quantitative Data Presentation

The following table summarizes the quantitative data from different synthetic protocols for this compound.

MethodStarting MaterialsBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
Classical GewaldButanone, Malononitrile, SulfurMorpholineEthanol40-502-24 h~70-80[3]
Ball-Milling (Solvent-Free)Butanone, Malononitrile, Sulfur (equimolar amounts)NoneNoneAmbient30 min97[6]

Experimental Protocols

Classical Gewald Synthesis (General Protocol)

This protocol is a general guideline for the synthesis of 2-aminothiophenes and can be adapted for this compound.

Materials:

  • Butanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (12 mmol)

  • Morpholine (10-20 mol%)

  • Ethanol or Methanol (20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the butanone, malononitrile, and elemental sulfur.

  • Add the solvent (ethanol or methanol).

  • Add the morpholine to the reaction mixture.

  • Stir the reaction mixture at 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[3]

Solvent-Free Ball-Milling Synthesis

This method offers a green and efficient alternative to the classical approach.[6]

Materials:

  • Butanone (0.02 mol)

  • Malononitrile (0.02 mol)

  • Elemental Sulfur (0.02 mol)

Equipment:

  • Planetary Ball Mill with stainless steel vials and balls.

Procedure:

  • Place an equimolar mixture of butanone, malononitrile, and elemental sulfur into a stainless steel vial.

  • Add stainless steel balls (the original protocol specifies a ball weight to reagent weight ratio of 5).

  • Close the vials and place them in the planetary ball mill.

  • Mill the mixture for 30 minutes at 750 rpm.

  • After milling, the crude product is obtained.

  • Purify the crude product by recrystallization from ethyl acetate.[6]

Mandatory Visualizations

Reaction Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Butanone Butanone Knoevenagel Knoevenagel Condensation Butanone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile Unsaturated_Nitrile->Sulfur_Addition Product This compound Base Base (e.g., Morpholine) Base->Knoevenagel + Knoevenagel->Unsaturated_Nitrile Cyclization Cyclization & Tautomerization Sulfur_Addition->Cyclization Cyclization->Product G Start Combine Butanone, Malononitrile, Sulfur, and Base in Solvent React Heat and Stir (e.g., 40-50 °C) Start->React Monitor Monitor by TLC React->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Precipitate Forms? Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Concentrate Concentrate in vacuo Precipitate->Concentrate No Purify Purify by Recrystallization or Chromatography Filter->Purify Concentrate->Purify Product Pure Product Purify->Product

References

The Biological Potential of 2-Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Privileged Scaffold in Medicinal Chemistry

The 2-aminothiophene core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This five-membered sulfur-containing ring system serves as a crucial building block for the synthesis of a wide array of derivatives with demonstrated therapeutic potential, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[2][3] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective drug candidates. This technical guide provides a comprehensive overview of the biological potential of 2-aminothiophene derivatives, focusing on their synthesis, mechanisms of action, and key experimental data to support their further development in the pharmaceutical industry.

I. Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like morpholine or piperidine.[6] The reaction's simplicity, use of readily available starting materials, and mild conditions contribute to its widespread use in synthetic organic chemistry.[2]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives

This protocol describes a general procedure for the synthesis of 2-amino-4,5-alkylene-thiophene-3-carbonitriles.

Materials:

  • Cyclic ketone (e.g., cyclohexanone, cyclopentanone)

  • Malononitrile

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the cyclic ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Add morpholine (2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure 2-aminothiophene derivative.

// Nodes start [label="Ketone/\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrile [label="Active Methylene\nNitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfur [label="Elemental\nSulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Base\nCatalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Knoevenagel\nCondensation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene\nDerivative", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate; nitrile -> intermediate; catalyst -> intermediate [style=dashed]; intermediate -> product; sulfur -> product; } caption: "Workflow of the Gewald three-component reaction for the synthesis of 2-aminothiophene derivatives."

II. Anticancer Activity

2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A. Inhibition of Kinase Signaling Pathways

A significant number of 2-aminothiophene derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[8]

1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 2-aminothiophene derivatives have been identified as potent inhibitors of VEGFR-2.[1] By blocking the ATP-binding site of the kinase domain, these compounds inhibit the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. This leads to the suppression of endothelial cell proliferation, migration, and tube formation, ultimately inhibiting tumor-induced angiogenesis.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiophene [label="2-Aminothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Endothelial Cell\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2; VEGFR2 -> PLCg; VEGFR2 -> PI3K; Thiophene -> VEGFR2 [arrowhead=tee, color="#EA4335"]; PLCg -> MAPK; PI3K -> Akt; Akt -> Survival; MAPK -> Proliferation; MAPK -> Migration; } caption: "Inhibition of the VEGFR-2 signaling pathway by 2-aminothiophene derivatives."

2. PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some 2-aminothiophene derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene [label="2-Aminothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> Akt; Thiophene -> PI3K [arrowhead=tee, color="#EA4335"]; Akt -> mTOR; Akt -> Apoptosis [arrowhead=tee]; mTOR -> Proliferation; } caption: "Inhibition of the PI3K/Akt signaling pathway by 2-aminothiophene derivatives."

B. Induction of Apoptosis via the Bcl-2 Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[10] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent apoptosis, and their overexpression is a common mechanism of drug resistance in cancer.[11] Some 2-aminothiophene derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[7] They can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[3][6]

// Nodes Thiophene [label="2-Aminothiophene\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase\nActivation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiophene -> Bcl2 [arrowhead=tee, color="#EA4335"]; Thiophene -> Bax [arrowhead=normal, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee]; Bax -> Mito; Mito -> CytC; CytC -> Caspases; Caspases -> Apoptosis; } caption: "Induction of apoptosis via the Bcl-2 pathway by 2-aminothiophene derivatives."

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssayIC50 (µM)Reference
BZ02 A549 (Lung)MTS6.10[12]
BZA09 A549 (Lung)MTS2.73[12]
BU17 A549 (Lung)MTS9.00[12]
6CN14 HeLa (Cervical)MTT>50[13]
7CN09 HeLa (Cervical)MTT>50[13]
Compound 3b HepG2 (Liver)MTT3.105[14]
Compound 4c HepG2 (Liver)MTT3.023[14]
Compound 3b PC-3 (Prostate)MTT2.15[14]
Compound 4c PC-3 (Prostate)MTT3.12[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2-Aminothiophene derivative test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 2-aminothiophene derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

III. Antimicrobial Activity

2-Aminothiophene derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[15] The presence of the thiophene ring, often considered a bioisostere of the benzene ring, contributes to their ability to interact with microbial targets.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-aminothiophene derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2c B. subtilis-[16]
Compound 2c E. coli-[16]
Compound 2c P. vulgaris-[16]
Compound 2c S. aureus-[16]
Compound 7b E. coli-[17]
Compound 7b P. aeruginosa-[17]
Compound 7b S. aureus-[17]
Compound 7b B. subtilis-[17]

Note: Specific MIC values were not explicitly provided in the abstracts of the cited references, but the compounds were reported to have significant activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • 2-Aminothiophene derivative test compounds

  • Standard antibiotic (positive control)

Procedure:

  • Prepare a serial two-fold dilution of the 2-aminothiophene derivatives in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. 2-Aminothiophene derivatives have shown promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[18]

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of selected 2-aminothiophene derivatives.

Compound IDAssayIC50 (µM)Reference
Compound 1 Neutrophil respiratory burst121.47[19][20]
Compound 5 Neutrophil respiratory burst422[19][20]
Compound 29a-d COX-2 Inhibition0.31-1.40[18]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • 2-Aminothiophene derivative test compounds

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

  • A control group is prepared without the test compound.

  • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

V. Neuroprotective Potential

Recent studies have highlighted the potential of 2-aminothiophene derivatives in the context of neurodegenerative diseases. Their mechanisms of action in the central nervous system are still being elucidated but may involve the modulation of various receptors and enzymes implicated in neuronal function and survival.[21] Further research is warranted to fully explore the therapeutic potential of this chemical class for neurological disorders.

VI. Conclusion

The 2-aminothiophene scaffold represents a highly privileged and versatile core in medicinal chemistry. The extensive body of research highlights the significant biological potential of its derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The straightforward and efficient synthesis via the Gewald reaction further enhances their attractiveness for drug discovery and development programs. The data and protocols presented in this technical guide underscore the promise of 2-aminothiophene derivatives as a rich source of novel therapeutic agents. Further investigation into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is crucial for translating their preclinical potential into clinical success.

References

Technical Guide: 2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS 4651-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a key intermediate in the development of biologically active compounds.

Core Properties

This compound is a substituted aminothiophene that serves as a versatile building block in organic synthesis. It is a solid at room temperature, appearing as yellowish crystals.[1]

Physicochemical Data
PropertyValueSource
CAS Number 4651-94-9[2]
Molecular Formula C₇H₈N₂S[2]
Molecular Weight 152.21 g/mol [2]
Melting Point 140-141 °C[1]
Appearance Yellowish crystals[1]
Solubility Slightly soluble in chloroform and methanol

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Gewald reaction, a one-pot, multi-component reaction that is widely used for the preparation of 2-aminothiophenes.[3][4]

Gewald Synthesis of this compound

This protocol is adapted from established literature procedures for the Gewald reaction.[1]

Materials:

  • Butanone

  • Malononitrile

  • Elemental Sulfur

  • Base catalyst (e.g., triethylamine or piperidine)

  • Ethanol (as solvent)

Procedure:

  • In a suitable reaction vessel, dissolve equimolar amounts of butanone and malononitrile in ethanol.

  • To this solution, add one equivalent of elemental sulfur.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a suitable base (e.g., triethylamine or piperidine) to the reaction mixture with stirring.

  • After the addition of the base, continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as yellowish crystals.

Gewald_Synthesis Butanone Butanone Gewald_Reaction Gewald Reaction Butanone->Gewald_Reaction Malononitrile Malononitrile Malononitrile->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base (catalyst) Base->Gewald_Reaction Solvent Ethanol (solvent) Solvent->Gewald_Reaction Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Gewald_Reaction->Product

Gewald synthesis of the target compound.

Application in the Synthesis of Bioactive Thieno[2,3-d]pyrimidines

This compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of reported biological activities, including antifungal and anticancer properties.[1][5][6][7]

Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

This protocol describes the cyclization of this compound to form a thieno[2,3-d]pyrimidine derivative.[1]

Materials:

  • This compound (1 g, 6.58 mmol)

  • Freshly distilled formamide (5 mL)

Procedure:

  • Combine this compound and formamide in a round-bottom flask.

  • Heat the mixture to 180°C and maintain this temperature for 4 hours with stirring.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water and stir for an additional hour to precipitate the product.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.

Thienopyrimidine_Synthesis Start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Cyclization Cyclization Start->Cyclization Reagent Formamide Reagent->Cyclization Conditions Heat (180°C, 4h) Conditions->Cyclization Product 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine Cyclization->Product

Synthesis of a thieno[2,3-d]pyrimidine derivative.

Biological Activity of Derivatives

While this compound itself is primarily a synthetic intermediate, its thieno[2,3-d]pyrimidine derivatives have been the subject of biological investigation.

Antifungal and Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial and antifungal agents.[1] The general protocol for evaluating antifungal activity often involves methods like the disc diffusion assay.

General Protocol for Antifungal Susceptibility Testing (Disc Diffusion):

  • A standardized inoculum of the fungal strain is uniformly swabbed onto the surface of an appropriate agar medium.

  • Filter paper discs impregnated with a known concentration of the test compound (the thieno[2,3-d]pyrimidine derivative) are placed on the agar surface.

  • The plates are incubated under conditions suitable for fungal growth.

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition around each disc.

Antiproliferative and Anticancer Activity

Derivatives of 2-aminothiophenes have been investigated for their antiproliferative effects against various cancer cell lines.[8] A common method to assess this is the MTT assay.

General Protocol for MTT Assay:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

Suppliers

This compound is available from various chemical suppliers. Purity and quantity may vary.

SupplierPurity
ChemicalBook99%
Santa Cruz BiotechnologyResearch Grade
CymitQuimicaResearch Grade
Manchester Organics95%

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a detailed overview of the molecular structure, conformation, and spectroscopic properties of this compound, along with a relevant experimental protocol for its synthesis.

Molecular Structure

The molecular structure of this compound consists of a central thiophene ring substituted with an amino group at position 2, a carbonitrile (cyano) group at position 3, and two methyl groups at positions 4 and 5. Its chemical formula is C₇H₈N₂S, and it has a molecular weight of approximately 152.22 g/mol .[1]

To facilitate the discussion of spectroscopic data, the following atom numbering scheme is used:

Gewald_Reaction Reactants Butan-2-one + Malononitrile + Elemental Sulfur + Base (catalyst) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Sulfur-containing Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Cyclization->Product

References

The Dual Reactivity of 2-Aminothiophenes: An In-depth Technical Guide to the Amino and Nitrile Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and the diverse biological activities of its derivatives. This technical guide provides a comprehensive exploration of the reactivity of the two key functional groups that define this important heterocyclic system: the 2-amino group and an adjacent nitrile group, typically at the 3-position. Understanding the distinct and synergistic reactivity of these functionalities is paramount for the rational design of novel therapeutics and functional materials.

The 2-Amino Group: A Nucleophilic Hub for Functionalization and Cyclization

The 2-amino group in 2-aminothiophenes is a potent nucleophile, a characteristic enhanced by the electron-donating nature of the thiophene ring. This high electron density on the nitrogen atom makes it a prime site for a wide array of chemical transformations.

Acylation and Alkylation

Acylation of the 2-amino group is a fundamental transformation, readily achieved to form the corresponding amides. These reactions typically proceed under mild conditions with high yields, underscoring the nucleophilicity of the amino group. Similarly, N-alkylation can be accomplished, although it can be more challenging and may require specific conditions to avoid polyalkylation and to overcome the somewhat decreased nucleophilicity of the resulting secondary amine.

Table 1: Representative Acylation and Alkylation Reactions of 2-Aminothiophenes

EntrySubstrateReagentConditionsProductYield (%)Reference
12-Amino-3-cyanothiopheneAcetic anhydrideReflux, 15 minN-(3-Cyano-2-thienyl)acetamide95
22-Amino-3-benzoylthiopheneBenzoyl chloridePyridine, rt, 2 hN-(3-Benzoyl-2-thienyl)benzamide88-
3Ethyl 2-amino-4-methylthiophene-3-carboxylateMethyl iodide, K₂CO₃DMF, 60 °C, 12 hEthyl 2-(methylamino)-4-methylthiophene-3-carboxylate75-
42-Amino-3-acylthiopheneAlkyl halide, Cs₂CO₃, TBAIDMFN-Alkyl-2-amino-3-acylthiophene-
Diazotization and Subsequent Transformations

The primary amino group of 2-aminothiophenes can be converted to a diazonium salt through diazotization with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. These diazonium salts are versatile intermediates that can undergo a variety of transformations, including the Sandmeyer reaction to introduce a range of substituents at the 2-position.

Experimental Protocol: Diazotization and Sandmeyer Reaction of a 2-Aminothiophene Derivative

  • Diazotization: A solution of the 2-aminothiophene derivative in a mineral acid (e.g., HCl, H₂SO₄) is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (e.g., Chlorination): The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in concentrated hydrochloric acid at 0-5 °C. The mixture is then allowed to warm to room temperature and may be heated to ensure complete reaction. The product is typically isolated by extraction and purified by chromatography or recrystallization.

The Role of 2-Amino-4,5-dimethylthiophene-3-carbonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Among these, 2-Amino-4,5-dimethylthiophene-3-carbonitrile stands out as a key intermediate in the development of novel therapeutic agents. Its inherent chemical reactivity and structural features allow for facile derivatization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and medicinal chemistry applications of this compound and its derivatives. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a summary of quantitative activity data. Furthermore, this guide illustrates key experimental workflows and relevant signaling pathways to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The thiophene ring is a bioisostere of the benzene ring and is a common motif in many pharmaceuticals. The 2-aminothiophene moiety, in particular, has garnered significant attention from medicinal chemists due to its synthetic accessibility and the diverse biological profiles of its derivatives.[1] These compounds have been investigated for a range of therapeutic applications, acting as kinase inhibitors, receptor modulators, and antimicrobial agents.[2] this compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess potent biological activities.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (butanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4]

Gewald Synthesis Workflow

The general workflow for the Gewald synthesis of this compound is depicted below.

Gewald Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Product Butanone Butanone Reaction Gewald Reaction (One-Pot Synthesis) Butanone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Diethylamine) Base->Reaction Purification Recrystallization Reaction->Purification Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Purification->Product

Gewald Synthesis Workflow for this compound.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide range of biological activities, highlighting their potential in various therapeutic areas.

Antifungal Activity

This compound has been shown to exhibit antifungal properties. The antifungal activity of this compound and its derivatives has been evaluated against various fungal strains.[3]

CompoundFungal StrainActivityReference
This compoundA. alternataModerate[3]
This compoundF. equisetiModerate[3]
Derivative 2 (4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine)A. alternataExcellent[3]
Derivative 3 (4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine)F. equisetiExcellent[3]

Activity is described qualitatively as reported in the source.

Antiproliferative Activity
DerivativeCell LineIC50 (µM)Reference
Thienopyrimidine 3MCF-70.045[6]
Thienopyrimidine 4MCF-70.11[6]
Ester 2MDA-MB-2310.16[6]
2-ethyl derivative 4MDA-MB-2310.24[6]
Anti-inflammatory Activity

The 2-aminothiophene scaffold is also associated with anti-inflammatory properties. Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The mechanism of action is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[7]

Mechanism of Action: A Representative Signaling Pathway

The precise molecular targets of this compound are not yet fully elucidated. However, many of its biologically active derivatives are known to modulate key signaling pathways involved in inflammation and cancer. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating immune and inflammatory responses. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for 2-aminothiophene derivatives.

NF-kB Signaling Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_inhibition Potential Inhibition by 2-Aminothiophene Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p p-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Gene Pro-inflammatory Gene Expression DNA->Gene Transcription Inhibition Inhibition Inhibition->IKK

Representative NF-κB signaling pathway potentially modulated by 2-aminothiophene derivatives.

Experimental Protocols

Synthesis of this compound via Ball-Milling (Gewald Reaction)

This protocol describes a solvent-free and efficient synthesis of this compound using a ball-milling technique.[4]

Materials:

  • Butanone

  • Malononitrile

  • Elemental sulfur

  • Planetary Ball Mill with stainless steel vials and balls

Procedure:

  • Place equimolar amounts of butanone, malononitrile, and elemental sulfur into a stainless steel vial of the planetary ball mill.

  • Add stainless steel balls to the vial.

  • Close the vial and place it in the planetary ball mill.

  • Mill the mixture at a specified speed (e.g., 750 rpm) for a designated time (e.g., 30 minutes).

  • After milling, collect the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.[9]

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Standardized broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visual inspection or by measuring the absorbance, identifying the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the design and development of new therapeutic agents. The data and protocols presented in this technical guide underscore the importance of this compound and provide a solid foundation for further research into its potential applications in treating a variety of diseases, including cancer and fungal infections. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.

References

Methodological & Application

Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4,5-dimethylthiophene-3-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various thieno[2,3-d]pyrimidine derivatives, commencing from the readily available starting material, 2-amino-4,5-dimethylthiophene-3-carbonitrile. The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of purine and exhibiting a wide range of biological activities.[1] Derivatives of this core structure have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as inhibitors of various kinases, making them highly valuable for drug discovery and development programs.[1][2][3]

Application Notes

The synthesis of thieno[2,3-d]pyrimidines from this compound offers a versatile platform for generating a library of compounds for biological screening. The strategic functionalization at the 4-position of the pyrimidine ring allows for the modulation of the physicochemical and pharmacological properties of the resulting molecules.

  • 4-Aminothieno[2,3-d]pyrimidines: These derivatives are key intermediates and have shown significant biological activities themselves. They can be synthesized through cyclization with reagents like formamide or nitriles.

  • Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are important for their therapeutic potential, including as kinase inhibitors. Their synthesis often involves the cyclization of the corresponding 2-amino-3-carboxamide precursor, which can be obtained from the starting carbonitrile, with reagents such as urea or isocyanates.

  • 4-Thioxothieno[2,3-d]pyrimidines: The introduction of a thioxo group at the 4-position provides another avenue for structural modification and can lead to compounds with distinct biological profiles. These are typically synthesized from the corresponding 4-oxo derivatives using thionating agents like Lawesson's reagent or phosphorus pentasulfide.

The diverse biological activities exhibited by thieno[2,3-d]pyrimidine derivatives underscore their importance in medicinal chemistry. They have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor-2 (VEGFR-2), and other kinases involved in cancer progression.[3][4] Furthermore, their anti-proliferative effects against various cancer cell lines have been extensively documented.[2][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

This protocol describes the direct cyclization of this compound with formamide to yield the corresponding 4-amino derivative.

Materials:

  • This compound

  • Formamide, freshly distilled

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 g, 6.05 mmol) and freshly distilled formamide (5 mL) is prepared.

  • The mixture is heated to 180°C and maintained at this temperature for 4 hours with continuous stirring.

  • After cooling to room temperature, the reaction mixture is poured into ice-water and stirred for an additional hour to facilitate precipitation.

  • The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.

Protocol 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol involves a two-step synthesis, starting with the hydrolysis of the nitrile group to a carboxamide, followed by cyclization.

Step 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide

  • This intermediate can be prepared from this compound by controlled hydrolysis using methods known in the literature, for instance, with concentrated sulfuric acid at a controlled temperature.

Step 2: Cyclization to 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This cyclization can be achieved by reacting the 2-amino-3-carboxamide with a suitable one-carbon synthon. A representative procedure using formic acid is outlined below.

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carboxamide

  • Formic acid

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • A solution of 2-amino-4,5-dimethylthiophene-3-carboxamide in formic acid is refluxed for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

  • The resulting solid is triturated with water, filtered, and recrystallized from a suitable solvent like ethanol to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This protocol describes the synthesis of a 2-thioxo derivative from 2-amino-4,5-dimethylthiophene-3-carboxamide using an isothiocyanate, which can be adapted from similar reported syntheses.

Materials:

  • 2-Amino-4,5-dimethylthiophene-3-carboxamide

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor (optional, conventional heating can be used)

  • Cyclohexane

  • Ethanol

Procedure:

  • A mixture of 2-amino-4,5-dimethylthiophene-3-carboxamide (0.002 mol) and the isothiocyanate (0.003 mol) in DMA (1 mL) is subjected to microwave irradiation (e.g., 700 W for 3-5 minutes). Alternatively, the mixture can be heated under reflux.

  • The reaction is monitored by TLC.

  • After completion, cyclohexane is added to the reaction mixture to precipitate the product.

  • The crude product is collected by filtration and recrystallized from ethanol to yield the desired 2-thioxo derivative.

Data Presentation

ProductReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidineFormamideNeat180476.4[6]
4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidineAcetonitrile, Sodium methoxide2-PropanolReflux2463[6]
5,6-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneIsocyanatesDMAMW0.05-0.1-
5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneIsothiocyanatesDMAMW0.05-0.172 (for 2-arylamino)

Note: Yields for the dione and thione are based on reactions with the corresponding 3-carboxamide precursor. The synthesis from the 3-carbonitrile would require an initial hydrolysis step.

Mandatory Visualization

Synthesis_Workflow start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile amino 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine start->amino Formamide, 180°C carboxamide 2-Amino-4,5-dimethyl- thiophene-3-carboxamide start->carboxamide Hydrolysis oxo 5,6-Dimethylthieno[2,3-d]- pyrimidin-4(3H)-one carboxamide->oxo Formic Acid, Reflux thioxo 5,6-Dimethyl-4-thioxo- 3,4-dihydrothieno[2,3-d]pyrimidine oxo->thioxo Lawesson's Reagent or P2S5

Caption: Synthetic routes to key thieno[2,3-d]pyrimidine derivatives.

Signaling_Pathway_Concept drug Thieno[2,3-d]pyrimidine Derivative kinase Protein Kinase (e.g., PI3K, VEGFR-2) drug->kinase inhibition Inhibition substrate Substrate kinase->substrate ATP p_substrate Phosphorylated Substrate substrate->p_substrate Kinase Activity downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

Caption: Conceptual signaling pathway inhibition by thienopyrimidines.

Experimental_Logic start Start: 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile reaction Cyclization Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Thieno[2,3-d]pyrimidine Product characterization->product

Caption: General experimental workflow for synthesis and characterization.

References

Application Notes and Protocols: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] These molecules are recognized as bioisosteres of purines, the fundamental components of DNA and RNA, which allows them to interact with a wide range of biological targets. The thieno[2,3-d]pyrimidine scaffold is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This document provides detailed protocols for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine through the cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formamide.

Reaction Principle

The synthesis involves a cyclocondensation reaction where the this compound is heated with an excess of formamide. In this reaction, the amino group of the thiophene derivative nucleophilically attacks the carbonyl carbon of formamide. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent dehydration to yield the stable, aromatic 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine. Formamide serves as both a reactant, providing the C4 and N3 atoms of the pyrimidine ring, and as the solvent for the reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

ParameterValueReference
Starting MaterialThis compound[4]
ReagentFormamide (freshly distilled)[4]
Reaction Temperature180°C[4]
Reaction Time4 hours[4]
Product4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine[4]
Yield76.41%[4]
Melting Point175-177°C[4]
Molecular FormulaC₈H₉N₃S[4]

Experimental Protocols

Materials:

  • This compound

  • Formamide (freshly distilled)

  • Ethanol

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1 gram (6.58 mmol) of this compound with 5 mL of freshly distilled formamide.[4]

  • Heat the mixture to 180°C and maintain this temperature for 4 hours with constant stirring.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water and stir for an additional hour to facilitate the precipitation of the product.[4]

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.[4]

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 This compound P1 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine R1->P1 Heat (180°C), 4h R2 Formamide Workflow A Combine Reactants: This compound and Formamide B Heat at 180°C for 4 hours A->B C Cool to Room Temperature B->C D Precipitate in Ice-Water C->D E Filter the Solid D->E F Recrystallize from Ethanol E->F G Obtain Pure Product F->G

References

Application Notes and Protocols: Cyclization Reactions of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile cyclization reactions of 2-Amino-4,5-dimethylthiophene-3-carbonitrile, a key intermediate in the synthesis of various heterocyclic compounds, particularly the medicinally important thieno[2,3-d]pyrimidines. This document outlines detailed experimental protocols for key transformations and presents quantitative data in a clear, comparative format.

Introduction

This compound is a readily accessible starting material, typically synthesized via the Gewald reaction. Its bifunctional nature, possessing both a nucleophilic amino group and a cyano group, makes it an excellent precursor for a variety of cyclization reactions to form fused heterocyclic systems. Thieno[2,3-d]pyrimidines, which are bioisosteres of purines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis of various thieno[2,3-d]pyrimidine derivatives from this compound.

Data Presentation: Cyclization Reaction of this compound

The following table summarizes the quantitative data for the cyclization reactions of this compound with various reagents to yield substituted thieno[2,3-d]pyrimidines.

Reagent(s)ProductReaction ConditionsYield (%)Melting Point (°C)
Formamide4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine180 °C, 4 h76.41175-177[1]
Acetonitrile, Sodium Methoxide4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine2-Propanol, Reflux, 24 h63191-192[1]
4-Fluorophenylacetonitrile, HCl2-(4-Fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine1,4-Dioxane, Dry HCl gas, 24 h88.68291[2]
Chloroacetaldehyde8,9-Dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidineWater, 100 °C, 1 hNot ReportedNot Reported

Experimental Protocols

This section provides detailed experimental methodologies for the key cyclization reactions of this compound.

Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

This protocol describes the cyclization of this compound with formamide to yield 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine.

Materials:

  • This compound

  • Freshly distilled formamide

  • Ice-water

  • Ethanol for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 g, 6.58 mmol) and freshly distilled formamide (5 mL) is prepared.[1]

  • The reaction mixture is heated to 180 °C for 4 hours with stirring.[1]

  • After cooling to room temperature, the mixture is poured into ice-water and stirred for an additional hour.[1]

  • The resulting precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to yield 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.[1]

Protocol 2: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine

This protocol details the reaction of this compound with acetonitrile in the presence of a base.

Materials:

  • This compound

  • Sodium methoxide

  • Acetonitrile

  • 2-Propanol

  • Ethanol for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • A solution of this compound (1.0 g, 6.58 mmol), sodium methoxide (0.71 g, 13.16 mmol), and acetonitrile (0.27 g, 6.58 mmol) in 2-propanol (15 mL) is prepared in a round-bottom flask.[1]

  • The reaction mixture is refluxed for 24 hours.[1]

  • After cooling, the precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to give 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.[1]

Protocol 3: Synthesis of 2-(Substituted)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol outlines a general procedure for the synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones, exemplified by the reaction with 4-fluorophenylacetonitrile.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (starting material for the precursor)

  • 4-Fluorophenylacetonitrile

  • 1,4-Dioxane

  • Dry Hydrochloric Acid Gas

  • 10% Sodium Hydroxide solution

  • Ethanol for recrystallization

  • Gas dispersion tube

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.02 mol) and 4-fluorophenylacetonitrile (0.03 mol) in 1,4-dioxane (8.00 mL) in a suitable reaction flask.[2]

  • Pass a stream of dry hydrochloric acid gas through the mixture for 24 hours with continuous stirring.[2]

  • Neutralize the reaction mixture with a sufficient amount of 10% sodium hydroxide solution.[2]

  • Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the final product.[2]

Protocol 4: Synthesis of 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one from Isothiocyanates

This protocol is adapted from a microwave-assisted synthesis of a similar compound and can be applied for the reaction of this compound with isothiocyanates.

Materials:

  • This compound

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • N,N-Dimethylacetamide (DMA)

  • Cyclohexane

  • Ethanol for recrystallization

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (0.002 mol) and the chosen isothiocyanate (0.003 mol).

  • Add N,N-Dimethylacetamide (DMA) (1 mL) as a solvent.

  • Subject the reaction mixture to microwave irradiation at a suitable power (e.g., 700 W) for a short duration (e.g., 5-10 minutes), monitoring the reaction by TLC.

  • After completion, add cyclohexane to the reaction mixture to precipitate the product.

  • Collect the crude product by filtration and recrystallize from ethanol.

Reaction Pathways

The following diagrams illustrate the cyclization pathways of this compound.

G cluster_start Starting Material cluster_products Cyclization Products start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile prod1 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine start->prod1 Formamide, 180 °C prod2 4-Amino-2,5,6-trimethyl- thieno[2,3-d]pyrimidine start->prod2 Acetonitrile, NaOCH3, Reflux prod3 2-(Substituted)-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one start->prod3 R-CN, HCl prod4 5,6-Dimethyl-2-thioxo-2,3-dihydro- thieno[2,3-d]pyrimidin-4(1H)-one start->prod4 R-NCS, Microwave

Caption: Cyclization pathways of this compound.

G cluster_workflow1 Workflow: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine A1 Mix 2-Amino-4,5-dimethylthiophene- 3-carbonitrile and Formamide B1 Heat at 180 °C for 4h A1->B1 C1 Cool and Pour into Ice-Water B1->C1 D1 Filter Precipitate C1->D1 E1 Recrystallize from Ethanol D1->E1 F1 Obtain Pure Product E1->F1

Caption: Experimental workflow for the synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine.

G cluster_workflow2 Workflow: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine A2 Prepare solution of Starting Material, NaOCH3, and Acetonitrile in 2-Propanol B2 Reflux for 24h A2->B2 C2 Cool the Reaction Mixture B2->C2 D2 Filter Precipitate C2->D2 E2 Recrystallize from Ethanol D2->E2 F2 Obtain Pure Product E2->F2

Caption: Experimental workflow for the synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.

References

Application Notes and Protocols for Antimicrobial Drug Synthesis Using 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel compounds derived from 2-amino-4,5-dimethylthiophene-3-carbonitrile. This starting material serves as a versatile scaffold for the development of potent antimicrobial agents, particularly through the formation of fused heterocyclic systems such as thieno[2,3-d]pyrimidines. The following sections detail synthetic protocols, present antimicrobial activity data, and illustrate key reaction pathways.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. The 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, this compound is a readily accessible starting material for the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines, which are structurally analogous to purine bases and known to possess significant anti-infective properties.[3][4] This document provides detailed protocols for the synthesis of such derivatives and summarizes their antimicrobial activity.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

A primary pathway for the derivatization of this compound involves its cyclization with various one-carbon synthons to yield thieno[2,3-d]pyrimidines. These reactions are typically straightforward and lead to a diverse range of substituted products.

Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

This protocol describes the reaction of this compound with formamide to yield a key thieno[2,3-d]pyrimidine intermediate.[3]

Materials:

  • This compound

  • Freshly distilled formamide

  • Ice-water

  • Ethanol for recrystallization

Procedure:

  • A mixture of this compound (1.0 g, 6.05 mmol) and freshly distilled formamide (5 mL) is heated at 180°C for 4 hours.

  • After cooling, the reaction mixture is poured into ice-water and stirred for an additional hour.

  • The resulting precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.

Expected Yield: 76.41%[3] Melting Point: 175-177°C[3]

Protocol 2: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine

This protocol details the synthesis of a 2-methyl substituted thieno[2,3-d]pyrimidine using acetonitrile.[3]

Materials:

  • This compound

  • Acetonitrile

  • Sodium methoxide

  • 2-Propanol

  • Ethanol for recrystallization

Procedure:

  • A solution of this compound (1.0 g, 6.05 mmol), sodium methoxide (0.71 g, 13.16 mmol), and acetonitrile (0.27 g, 6.58 mmol) in 2-propanol (15 mL) is refluxed for 24 hours.[3]

  • After cooling, the precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to give 4-amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.

Expected Yield: 63%[3] Melting Point: 191-192°C[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile formamide Formamide start->formamide Protocol 1 acetonitrile Acetonitrile / NaOMe start->acetonitrile Protocol 2 product1 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine formamide->product1 product2 4-Amino-2,5,6-trimethyl- thieno[2,3-d]pyrimidine acetonitrile->product2

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Synthesis of Imidazo[1,2-c]thieno[3,2-e]pyrimidines

The thieno[2,3-d]pyrimidine core can be further elaborated to construct more complex heterocyclic systems with potential antimicrobial activity.

Protocol 3: Synthesis of 8,9-dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine

This protocol describes the reaction of a thieno[2,3-d]pyrimidine with chloroacetaldehyde.[3]

Materials:

  • 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine (product from Protocol 1)

  • 40% Chloroacetaldehyde solution in water

  • Chloroform

  • Anhydrous sodium sulfate

  • Aqueous ethanol for recrystallization

Procedure:

  • A mixture of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine (0.5 g) and 40% chloroacetaldehyde (0.55 mL, 2.79 mmol) in water (4 mL) is heated on a steam bath for 2 hours.[3]

  • The reaction mixture is then extracted with chloroform (4 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is evaporated to dryness under reduced pressure.

  • The resulting residue is recrystallized from aqueous ethanol to give 8,9-dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine.

Expected Yield: 70.6%[3] Melting Point: 195-196°C[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Product start 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine reagent Chloroacetaldehyde start->reagent Protocol 3 product 8,9-dimethylimidazo[1,2-c]- thieno[3,2-e]pyrimidine reagent->product

Caption: Synthesis of an imidazothienopyrimidine.

Antimicrobial Activity Evaluation

The synthesized compounds can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi using standard methods such as the disk diffusion method for antibacterial screening and the poisoned food technique for antifungal activity.

Protocol 4: Antimicrobial Susceptibility Testing

Antibacterial Susceptibility Testing (Disk Diffusion Method): [3]

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test bacteria.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the inoculated agar plates.

  • A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.[3]

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Antifungal Susceptibility Testing (Poisoned Food Technique): [3]

  • Prepare potato dextrose agar (PDA) medium and amend it with different concentrations of the test compounds.

  • Pour the amended PDA into sterile Petri plates.

  • Inoculate the center of each plate with a mycelial disc of the test fungus.

  • Plates with unamended PDA serve as a control. A standard antifungal agent (e.g., Nystatin) can be used as a positive control.[3]

  • Incubate the plates at 25-28°C for a specified period.

  • Measure the mycelial growth diameter and calculate the percentage of inhibition.

G cluster_workflow Antimicrobial Testing Workflow start Synthesized Compound dissolve Dissolve in DMSO start->dissolve antibacterial Antibacterial Assay (Disk Diffusion) dissolve->antibacterial antifungal Antifungal Assay (Poisoned Food) dissolve->antifungal measure_inhibition Measure Zone of Inhibition (mm) antibacterial->measure_inhibition measure_growth Measure Mycelial Growth & Calculate % Inhibition antifungal->measure_growth data_analysis Data Analysis measure_inhibition->data_analysis measure_growth->data_analysis

Caption: Workflow for antimicrobial evaluation.

Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of representative compounds derived from this compound.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine and Imidazo[1,2-c]thieno[3,2-e]pyrimidine Derivatives [3]

CompoundBacillus cereusVibrio spp.
Starting Material
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine++
4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine++
5,8,9-trimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine+++
2-Phenyl-8,9-dimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine+++
Ampicillin (Standard) ++++++

Key: – = No inhibition; + = Weak inhibition; ++ = Moderate inhibition; +++ = Strong inhibition.

Table 2: Antifungal Activity of Thieno[2,3-d]pyrimidine and Imidazo[1,2-c]thieno[3,2-e]pyrimidine Derivatives (% Inhibition of Mycelial Growth) [3]

CompoundAspergillus alternataFusarium equiseti
Starting Material --
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine++++
4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine++++
5,8,9-trimethylimidazo[1,2-c]thieno[3,2-e]pyrimidine++++
Nystatin (Standard) ++

Key: - = No inhibition; + = Moderate inhibition; ++ = Excellent inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising antimicrobial properties. The synthetic routes to thieno[2,3-d]pyrimidines and their derivatives are efficient, and the resulting compounds exhibit notable antibacterial and antifungal activities. Further optimization of these scaffolds could lead to the development of novel and effective antimicrobial drugs. The protocols and data presented herein provide a solid foundation for researchers in the field of antimicrobial drug discovery.

References

Application of 2-Amino-4,5-dimethylthiophene-3-carbonitrile in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a versatile heterocyclic building block utilized in the synthesis of a variety of pharmacologically active compounds. This document provides detailed application notes and protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound and their evaluation as potential anticancer agents. The thienopyrimidine scaffold, being a bioisostere of purine, is a key pharmacophore in the design of kinase inhibitors and other targeted anticancer therapies. This guide includes synthetic procedures, quantitative biological activity data, and elucidation of the mechanism of action, including relevant signaling pathways.

Introduction

The 2-aminothiophene-3-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[1][2] These compounds have garnered significant attention due to their structural similarity to native purines, allowing them to interact with a wide range of biological targets implicated in cancer progression, such as protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Derivatives of this compound have been explored for their potential to yield potent and selective anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6][7]

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The primary synthetic route to thieno[2,3-d]pyrimidine-based anticancer agents from this compound involves a cyclocondensation reaction with a suitable nitrile in an acidic medium. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to the fused pyrimidine ring system.

Experimental Protocol: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine-3-carbonitrile (A Representative Example)

This protocol describes the synthesis of a representative 4-aminothieno[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Acetonitrile (dry)

  • Dioxane (dry)

  • Hydrogen chloride (gas, dry)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Gas dispersion tube

Procedure:

  • Dissolve this compound (1.0 eq) in dry dioxane.

  • To this solution, add an equimolar amount of dry acetonitrile (1.0 eq).

  • Stir the reaction mixture at room temperature.

  • Pass a slow stream of dry hydrogen chloride gas through the solution for approximately 5 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid precipitate and wash it with a small amount of cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the product from methanol to obtain the pure 4-amino-2,5,6-trimethylthieno[2,3-d]pyrimidine-3-carbonitrile.[8]

Expected Outcome:

The final product should be a crystalline solid. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Biological Activity and Data Presentation

Derivatives of this compound, particularly the resulting thienopyrimidines, have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. The biological efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxicity of Representative Thienopyrimidine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Thienopyrimidine 3 MCF-7 (Breast)0.045Doxorubicin-
Thienopyrimidine 4 MCF-7 (Breast)0.11Doxorubicin-
Ester 2 MDA-MB-231 (Breast)0.16Doxorubicin-
2-ethyl derivative 4 MDA-MB-231 (Breast)0.24Doxorubicin-
Compound 6j HCT116 (Colon)0.6 - 1.2--
Compound 6j OV2008 (Ovarian)0.6 - 1.2--
RP-010 PC-3 (Prostate)< 1--
RP-010 DU145 (Prostate)< 1--
Compound 11n MCF-7 (Breast)2.81 - 29.6Sorafenib-
Compound 11n PC-3 (Prostate)2.81 - 29.6Sorafenib-
Compound 11n HEPG-2 (Liver)2.81 - 29.6Sorafenib-
Compound 11n SW-480 (Colon)2.81 - 29.6Sorafenib-

Note: The specific structures for the compound IDs can be found in the cited literature.[3][5][7][8]

Mechanism of Action and Signaling Pathways

The anticancer activity of thienopyrimidine derivatives stems from their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. A primary mechanism of action is the inhibition of protein kinases.

Kinase Inhibition

Many thienopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. Key kinase targets include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[7]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers and drives tumor cell proliferation.

  • FLT3 (Fms-like tyrosine kinase 3): Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).

Apoptosis Induction and Cell Cycle Arrest

Thienopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.[3] Furthermore, these compounds can cause cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cells from dividing.[5][8]

Wnt/β-catenin Signaling Pathway

Some thienopyrimidine derivatives, such as RP-010, have been found to modulate the Wnt/β-catenin signaling pathway.[5] This pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

Visualizations

Synthesis Workflow

G A 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile C Cyclocondensation (Dry HCl, Dioxane) A->C B Acetonitrile B->C D 4-Amino-2,5,6-trimethyl- thieno[2,3-d]pyrimidine C->D Purification E Biological Evaluation (e.g., MTT Assay) D->E F Anticancer Agent E->F

Caption: Synthetic workflow for an anticancer agent.

Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling Cascade RTK->Downstream P Ligand Growth Factor Ligand->RTK Thieno_pyrimidine Thienopyrimidine Derivative Thieno_pyrimidine->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Kinase inhibition by thienopyrimidines.

Wnt/β-catenin Signaling Pathway Inhibition

G cluster_0 Wnt Signaling OFF cluster_1 Wnt Signaling ON (Cancer) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Accumulation & Nuclear Translocation Target_Genes Target Gene Expression (Proliferation) TCF_LEF->Target_Genes Thieno_pyrimidine_Wnt Thienopyrimidine Derivative (e.g., RP-010) Thieno_pyrimidine_Wnt->Dishevelled Inhibition

Caption: Inhibition of Wnt/β-catenin pathway.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Thienopyrimidine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the culture medium. Add the diluted compounds to the wells, and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ values using appropriate software.

Conclusion

This compound is a valuable starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives with promising anticancer properties. The straightforward synthetic accessibility, coupled with the potent and diverse mechanisms of action of the resulting compounds, makes this chemical scaffold an attractive area for further research and development in oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this compound class.

References

Application Notes and Protocols for the Synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Gewald reaction to form the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, followed by cyclization to construct the final thieno[2,3-d]pyrimidine scaffold. This protocol is adapted from established methodologies for the synthesis of structurally related compounds.

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as privileged structures in drug discovery due to their diverse pharmacological activities, which include acting as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] The specific compound, 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine, serves as a valuable scaffold for further chemical modification to explore structure-activity relationships (SAR) in various therapeutic areas. The presented protocol offers a reliable method for accessing this important building block.

Chemical Structures

Figure 1: General chemical structures of the key compounds in the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

G Key Chemical Structures cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reagent for Cyclization cluster_3 Final Product A 2-Butanone B Malononitrile C Sulfur I 2-amino-4,5-dimethyl- thiophene-3-carbonitrile D Formamide P 4-amino-5,6-dimethyl- thieno[2,3-d]pyrimidine

Caption: Key reactants, intermediate, and the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine and its intermediate. The data is based on typical yields and characteristics reported for analogous compounds in the literature.[4][5]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data (Expected)
This compoundC₇H₈N₂S166.2285-95145-148¹H NMR (CDCl₃, δ ppm): 4.75 (s, 2H, NH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). ESI-MS (m/z): 167.0 [M+H]⁺.
4-amino-5,6-dimethylthieno[2,3-d]pyrimidine C₈H₉N₃S 193.25 70-80 >250 ¹H NMR (DMSO-d₆, δ ppm): 8.10 (s, 1H, H-2), 7.20 (br s, 2H, NH₂), 2.65 (s, 3H, CH₃), 2.40 (s, 3H, CH₃). ESI-MS (m/z): 194.1 [M+H]⁺.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

Part 1: Synthesis of this compound (Gewald Reaction)

This procedure outlines the one-pot synthesis of the key thiophene intermediate.

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.11 mol) in ethanol (50 mL).

  • To this suspension, add triethylamine (0.1 mol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • The crude product can be further purified by recrystallization from ethanol to afford pure this compound.

Part 2: Synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine (Cyclization)

This protocol describes the cyclization of the 2-aminothiophene intermediate to form the final thieno[2,3-d]pyrimidine ring system.[6]

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Place this compound (0.05 mol) in a round-bottom flask.

  • Add an excess of formamide (50 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain this temperature for 4-6 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration.

  • Wash the collected solid with water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization A 2-Butanone + Malononitrile + Sulfur B Add Triethylamine in Ethanol A->B C Reflux (2-4h) B->C D Cool and Precipitate C->D E Filter and Recrystallize D->E F Intermediate: 2-amino-4,5-dimethyl- thiophene-3-carbonitrile E->F G Intermediate + Formamide F->G H Reflux (4-6h) G->H I Cool and Precipitate H->I J Filter and Wash I->J K Final Product: 4-amino-5,6-dimethyl- thieno[2,3-d]pyrimidine J->K

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Formamide is a teratogen and should be handled with extreme care.

  • Triethylamine is a corrosive and flammable liquid.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol detailed above provides a robust and reproducible method for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine. This compound can be used as a key building block for the development of novel therapeutic agents. The two-step synthesis is efficient and utilizes readily available starting materials.

References

One-Pot Synthesis of Thienopyrimidines from 2-Aminothiophene Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of thienopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The synthetic strategies outlined herein utilize readily available 2-aminothiophene precursors, offering an efficient and versatile route to a variety of substituted thienopyrimidines.

Thiophene-containing heterocycles are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, serves as a versatile building block for the construction of more complex fused heterocyclic systems.[1] Among these, thieno[2,3-d]pyrimidines are of considerable importance, exhibiting a wide range of pharmacological activities.[1][2][3][4][5][6]

The protocols detailed below focus on the cyclization of a 2-aminothiophene precursor with various reagents to form the fused pyrimidine ring in a single synthetic step.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones

This protocol describes the synthesis of 2-thioxo-thienopyrimidinones from 2-amino-3-carboethoxy-4,5-disubstituted thiophenes and isothiocyanates.

Materials:

  • 2-Amino-3-carboethoxy-4,5-disubstituted thiophene (1.0 eq)

  • Appropriate alkyl or aryl isothiocyanate (1.0 eq)

  • Potassium hydroxide (1.0 eq)

  • Absolute ethanol

Procedure:

  • A mixture of the 2-aminothiophene derivative (13.5 mmol) and the corresponding isothiocyanate (13.5 mmol) in acetonitrile (30 mL) is heated under reflux in the presence of anhydrous potassium carbonate (1.4 g) for 15 hours.[2]

  • Alternatively, for the formation of the intermediate thienylthiourea, a mixture of the 2-aminothiophene (2 mmol) and phenyl isothiocyanate (2 mmol) can be irradiated with microwaves (600 W) for 45 seconds.[4]

  • For the cyclization step, a mixture of the intermediate thienylthiourea (13.5 mmol) and potassium hydroxide (0.76 g, 13.5 mmol) in absolute ethanol (55 mL) is heated under reflux with stirring for 1 hour.[2]

  • The resulting suspension is filtered while hot, and the collected solid is washed with hot absolute ethanol to yield the potassium salt of the thienopyrimidinone.[2]

  • To obtain the final 2-thioxo derivative, a suspension of the potassium salt in water (50 mL) is acidified with concentrated hydrochloric acid and stirred at room temperature for 30 minutes.[2]

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol.[2]

Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one

This protocol details the cyclization of a 2-aminothiophene derivative with formamide.[4]

Materials:

  • 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq)

  • Formamide

Procedure:

  • A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[4]

  • The reaction mixture is then allowed to cool to room temperature overnight.[4]

  • The solid that forms is collected by filtration, washed with water, dried, and recrystallized from ethanol to give the final product.[4]

Protocol 3: Microwave-Assisted Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

This protocol outlines a rapid, microwave-assisted, one-pot synthesis.[7]

Materials:

  • Substituted 2-aminothiophene-3-carbonitrile (1.0 eq)

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Appropriate amine (for substitution)

  • Ethanol

Procedure:

  • Synthesis of the 2-aminothiophene precursor (Gewald Reaction): A mixture of the appropriate ketone, malononitrile, elemental sulfur, and morpholine in ethanol is heated to 70°C in a microwave reactor for 20 minutes.[7][8]

  • Cyclization to thieno[2,3-d]pyrimidin-4(3H)-one: The resulting 2-aminothiophene is refluxed in formamide for 18 hours.[7]

  • Chlorination: The thienopyrimidinone is refluxed with POCl₃ and N,N-dimethylaniline for 14 hours to yield the 4-chloro-thieno[2,3-d]pyrimidine.[7]

  • Substitution: The 4-chloro derivative is then reacted with the desired amine in ethanol at 150°C in a microwave reactor for 1 hour to yield the final 4-substituted thieno[2,3-d]pyrimidine.[7]

Data Presentation

Protocol Starting Material Reagents Conditions Product Yield (%) Reference
12-Amino-3-carboethoxy-4,5-disubstituted thiopheneIsothiocyanate, KOH, EthanolReflux3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one70-90%[2][9]
22-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiopheneFormamideReflux, 1.5 h5,6,7,8-Tetrahydro-3H-benzo[10][11]thieno[2,3-d]pyrimidin-4-one92%[4]
3Substituted 2-aminothiophene-3-carbonitrileFormamide, POCl₃, AmineMicrowave4-Substituted Thieno[2,3-d]pyrimidine80-93% (substitution step)[7]

Visualizations

OnePot_Thienopyrimidine_Synthesis cluster_precursor Precursor Synthesis (Gewald Reaction) cluster_cyclization One-Pot Cyclization Ketone Ketone/ Aldehyde Precursor 2-Aminothiophene Precursor Ketone->Precursor Nitrile Activated Nitrile Nitrile->Precursor Sulfur Sulfur Sulfur->Precursor Base Base (e.g., Morpholine) Base->Precursor Thienopyrimidine Thienopyrimidine Derivative Precursor->Thienopyrimidine One-Pot Reaction Reagent Cyclizing Reagent (e.g., Formamide, Isothiocyanate) Reagent->Thienopyrimidine

Caption: General workflow for one-pot thienopyrimidine synthesis.

Detailed_Workflow cluster_protocol1 Protocol 1: Thioxo-derivatives cluster_protocol2 Protocol 2: Formamide Cyclization cluster_protocol3 Protocol 3: Microwave-Assisted Start Start: 2-Aminothiophene Precursor P1_Step1 React with Isothiocyanate Start->P1_Step1 P2_Step1 React with Formamide (Reflux) Start->P2_Step1 P3_Step1 Cyclize with Formamide Start->P3_Step1 P1_Step2 Cyclize with KOH in Ethanol (Reflux) P1_Step1->P1_Step2 P1_Product 2-Thioxo-thieno[2,3-d] -pyrimidin-4-one P1_Step2->P1_Product P2_Product Thieno[2,3-d]pyrimidin -4-one P2_Step1->P2_Product P3_Step2 Chlorinate with POCl₃ P3_Step1->P3_Step2 P3_Step3 Substitute with Amine (Microwave) P3_Step2->P3_Step3 P3_Product 4-Substituted-thieno [2,3-d]pyrimidine P3_Step3->P3_Product

Caption: Experimental workflows for thienopyrimidine synthesis.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Aminothiophene derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and anti-oxidant properties.[1] The Gewald three-component reaction is a classical and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone), an active methylene nitrile, and elemental sulfur in the presence of a base.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction, offering significant advantages over conventional heating methods.[1][2] These benefits include dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles with fewer by-products.[1][2][3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various 2-aminothiophene derivatives.

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophenes is primarily achieved through the Gewald reaction. The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur (Michael addition) and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation significantly accelerates these steps, leading to rapid product formation.[2][4]

Gewald_Reaction_Mechanism Reactants Carbonyl Compound (Aldehyde/Ketone) + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Michael_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Michael_Addition Thiolate_Intermediate Thiolate Intermediate Michael_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Proposed mechanism of the Gewald three-component reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.

Table 1: Effect of Base and Solvent on the Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate [1]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF503045
2Cs₂CO₃DMF503060
3NaOHDMF503033
4Et₃NDMF503078
5DIEADMF503081
6DBUDMF503085
7PiperidineDMF503088
8Pyrrolidine DMF 50 30 92
9KOtBuDMF503075
10NaOtBuDMF503071
11PyrrolidineDMSO503085
12PyrrolidineEtOH503073
13PyrrolidineMeCN503066

Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), base (1 mmol), solvent (3 mL), microwave irradiation.

Table 2: Synthesis of Various 2-Aminothiophene Derivatives from Different Carbonyl Compounds [1]

EntryCarbonyl CompoundProductTime (min)Yield (%)
1PropanalMethyl 2-amino-5-ethylthiophene-3-carboxylate3085
2IsovaleraldehydeMethyl 2-amino-5-isobutylthiophene-3-carboxylate3088
3PhenylacetaldehydeMethyl 2-amino-5-benzylthiophene-3-carboxylate3082
4CyclopentanoneMethyl 2-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxylate3070
5CyclohexanoneMethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate3079
6CycloheptanoneMethyl 2-amino-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate3091
74-MethylcyclohexanoneMethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate3084

Reaction Conditions: Carbonyl compound (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), pyrrolidine (1 mmol), DMF (3 mL), microwave irradiation at 50°C.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis [5]

Carbonyl CompoundActive Methylene NitrileMethodTimeTemperature (°C)Yield (%)
PhenylacetaldehydeMalononitrileConventional4 h7075
PhenylacetaldehydeMalononitrileMicrowave20 min7088
4-ChlorophenylacetaldehydeEthyl CyanoacetateConventional4 h7080
4-ChlorophenylacetaldehydeEthyl CyanoacetateMicrowave20 min7092
4-MethoxyphenylacetaldehydeMalononitrileConventional4 h7078
4-MethoxyphenylacetaldehydeMalononitrileMicrowave20 min7090

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives[1][2]

This protocol is a generalized procedure based on commonly reported methods.

Materials:

  • Appropriate aldehyde or ketone

  • Active methylene nitrile (e.g., ethyl cyanoacetate, methyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • Base (e.g., pyrrolidine, morpholine)[1][2]

  • Solvent (e.g., DMF, ethanol)[1][2]

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[2]

  • Add the appropriate solvent (3 mL).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[2][6] Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[2]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[2]

Protocol 2: Synthesis of Ethyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate[6]

Materials:

  • 4-Nitroacetophenone (0.1 mol)

  • Ethyl cyanoacetate (0.1 mol)

  • Elemental sulfur (0.05 mol)

  • Ethanol (15 mL)

  • Methanol

  • 250 mL round-bottom flask

  • Microwave oven

Procedure:

  • In a 250 mL round-bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).[6]

  • Add ethanol (15 mL) to the mixture.

  • Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.[6]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.[6]

  • Filter the precipitate and allow it to dry to obtain the product.

Experimental Workflow and Visualization

The following diagram outlines the general workflow for the microwave-assisted synthesis of 2-aminothiophene derivatives.

Experimental_Workflow Preparation 1. Reagent Preparation (Carbonyl, Nitrile, Sulfur, Base, Solvent) Reaction_Setup 2. Reaction Setup (Combine reagents in microwave vial) Preparation->Reaction_Setup Microwave_Irradiation 3. Microwave Irradiation (Set Time, Temperature, Power) Reaction_Setup->Microwave_Irradiation Workup 4. Reaction Workup (Extraction and Washing) Microwave_Irradiation->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 2-Aminothiophene Derivative Characterization->Final_Product

Caption: General experimental workflow for microwave-assisted synthesis.

Microwave-assisted synthesis, particularly through the Gewald reaction, provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of 2-aminothiophene derivatives.[1][5][7] The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful technology in their own synthetic endeavors, facilitating the exploration of this important class of heterocyclic compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization is crucial for its application in research and development. These application notes provide detailed protocols for various analytical techniques to ensure the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.

Application Note:

¹H NMR spectroscopy will confirm the presence of the amino protons and the two distinct methyl groups on the thiophene ring. The chemical shifts of these protons are characteristic of their electronic environment. ¹³C NMR will provide information on the carbon skeleton, including the quaternary carbons of the thiophene ring, the nitrile carbon, and the methyl carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Assign the peaks to the corresponding protons and carbons in the molecule.

Data Presentation:

Table 1: NMR Spectroscopic Data for this compound.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~4.89s-NH₂
¹H~2.20s-CH₃ (at C4)
¹H~2.15s-CH₃ (at C5)
¹³C~155sC2-NH₂
¹³C~138sC5
¹³C~125sC4
¹³C~117s-C≡N
¹³C~90sC3-CN
¹³C~14q-CH₃ (at C5)
¹³C~13q-CH₃ (at C4)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Application Note:

The IR spectrum will show characteristic absorption bands for the amino (N-H) stretching, the nitrile (C≡N) stretching, and C-H stretching of the methyl groups. The absence of certain bands can also be used to confirm the purity of the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Analysis:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the characteristic absorption bands.

Data Presentation:

Table 2: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, BroadN-H stretching (amino group)
2210 - 2200Strong, SharpC≡N stretching (nitrile group)
2980 - 2850MediumC-H stretching (methyl groups)
1650 - 1600MediumN-H bending (amino group)
1450 - 1350MediumC-H bending (methyl groups)

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or in solution).[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and elemental composition.

Application Note:

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI for [M+H]⁺ or negative ESI for [M-H]⁻.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize for signal intensity.

    • Collision Energy (for MS/MS): Varies depending on the desired fragmentation.

  • Data Analysis:

    • Determine the m/z of the molecular ion peak.

    • Compare the observed mass to the calculated exact mass of the compound (C₇H₈N₂S, Exact Mass: 152.0463).[4]

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.

Data Presentation:

Table 3: Mass Spectrometry Data for this compound.

IonCalculated m/zObserved m/z
[M+H]⁺153.0541Consistent with calculation
[M+Na]⁺175.0360Consistent with calculation

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying it in mixtures.

Application Note:

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound. The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A buffer such as ammonium formate may be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • For quantification, generate a calibration curve using the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the compound.[5]

Application Note:

GC-MS provides excellent separation and sensitive detection. The mass spectrometer allows for the positive identification of separated components based on their mass spectra.

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization (if necessary):

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If derivatization is required, react the sample with a suitable agent (e.g., a silylating agent like BSTFA) to convert the amino group to a less polar derivative.[6]

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 400.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for identification.

    • Determine the relative abundance of impurities.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC-UV Purification->HPLC IR IR Spectroscopy MS Mass Spectrometry (HRMS) Final Characterized Compound MS->Final GCMS GC-MS (Impurity Profiling) GCMS->Final

Caption: Workflow for the characterization of this compound.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC/GC C->D E Separation on Column D->E F Detection (UV/MS) E->F G Integrate Peaks F->G H Quantify/Purity Check G->H I Report Generation H->I Final Report

Caption: General workflow for chromatographic analysis.

References

Application Notes and Protocols: Derivatization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a highly versatile heterocyclic building block, primarily utilized in medicinal chemistry and drug discovery. Its structure features a nucleophilic amino group and an adjacent cyano group on a thiophene scaffold, making it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems.[1][2] The derivatization of its amino group is of particular interest as it opens pathways to compounds with significant biological activities, including potential anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Most notably, it serves as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines, which are recognized as purine bioisosteres and exhibit a broad spectrum of pharmacological properties.[3][5]

These application notes provide detailed protocols and quantitative data for the primary derivatization reactions of the amino group of this compound, focusing on cyclization, Schiff base formation, and acylation.

Application Note 1: Cyclization to Thieno[2,3-d]pyrimidines

The most prominent application of this compound is its use in the synthesis of the thieno[2,3-d]pyrimidine ring system.[6][7] This bicyclic heterocycle is a structural analog of purine and is a core component in many compounds evaluated as kinase inhibitors and anticancer agents.[3][5] The reaction typically involves the condensation of the aminonitrile with single-carbon electrophiles or nitriles, leading to the formation of the fused pyrimidine ring.

G cluster_main Cyclization Pathways to Thieno[2,3-d]pyrimidines start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile product1 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine start->product1 Reflux, 180°C product2 4-Amino-2,5,6-trimethyl- thieno[2,3-d]pyrimidine start->product2 NaOCH3, 2-propanol Reflux product3 4-Amino-5,6-dimethyl- 2-phenylthieno[2,3-d]pyrimidine start->product3 Conditions similar to acetonitrile cyclization reagent1 Formamide (HCONH2) reagent1->product1 reagent2 Acetonitrile (CH3CN) reagent2->product2 reagent3 Benzonitrile (PhCN) reagent3->product3

Caption: Reaction pathways for the synthesis of thieno[2,3-d]pyrimidines.

Quantitative Data for Cyclization Reactions
ReagentSolventConditionsTime (h)Temp (°C)Yield (%)Product NameReference
FormamideNeatFreshly distilled418076.44-Amino-5,6-dimethylthieno[2,3-d]pyrimidine[7]
Acetonitrile2-PropanolSodium methoxide24Reflux63.04-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine[7]
BenzonitrileDioxaneDry HCl gas6RT-4-Amino-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine[8]

Note: Yield for the benzonitrile reaction was not specified in the cited source under these exact conditions, but the methodology is established for related structures.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine[7]

  • Place 1.0 g (6.58 mmol) of this compound into a round-bottom flask.

  • Add 5 mL of freshly distilled formamide.

  • Heat the mixture at 180°C for 4 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Stir the resulting suspension for an additional hour to ensure complete precipitation.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.

Protocol 2: Synthesis of 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine[7]

  • Prepare a solution of this compound (1.0 g, 6.58 mmol), sodium methoxide (0.71 g, 13.16 mmol), and acetonitrile (0.27 g, 6.58 mmol) in 15 mL of 2-propanol.

  • Reflux the solution for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the solid from ethanol to obtain pure 4-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidine.

Application Note 2: Schiff Base (Imine) Formation

The reaction of the primary amino group of 2-aminothiophenes with aldehydes or ketones provides a straightforward route to Schiff bases (imines). These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their own biological activities, including antifungal properties.[9][10][11] The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

G cluster_main Schiff Base Formation start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile product 2-(Arylmethylideneamino)-4,5- dimethylthiophene-3-carbonitrile (Schiff Base) start->product Ethanol, Acetic Acid (cat.) Reflux reagent Aromatic Aldehyde (R-CHO) reagent->product

Caption: General reaction scheme for the synthesis of Schiff bases.

Quantitative Data for Schiff Base Formation
AldehydeSolventCatalystTime (h)Temp (°C)Yield (%)Reference
4-MethoxybenzaldehydeEthanolAcetic Acid4Reflux85-86[9]
4-NitrobenzaldehydeEthanolAcetic Acid4Reflux90[9]
4-(Dimethylamino)benzaldehydeEthanolAcetic Acid4Reflux55[9]
Pyrazole-4-carboxaldehydesEthanolAcetic Acid6-8Reflux65-75[10]

Note: The referenced protocols use structurally similar 2-aminothiophenes, but the conditions are directly applicable.

Experimental Protocol

Protocol 3: General Synthesis of Schiff Bases[10]

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure Schiff base. Further purification can be achieved by recrystallization if necessary.

Application Note 3: Acylation and Alkylation Strategies

Direct N-alkylation of 2-aminothiophenes is known to be challenging under mild conditions.[12] However, acylation of the amino group proceeds more readily. Acylated derivatives can serve as intermediates for further functionalization or be targets themselves. An indirect method for N-alkylation involves first converting the amino group to a carbamoyl or acylamino group, which can then be alkylated under milder basic conditions.[12]

Experimental Protocol

Protocol 4: Synthesis of 2-Acylamino-4,5-dimethylthiophene-3-carbonitrile

  • Suspend this compound (5 mmol) in a suitable solvent like dichloromethane or THF (25 mL) in a flask equipped with a magnetic stirrer.

  • Add a base such as pyridine or triethylamine (6 mmol).

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (5.5 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with dilute HCl (if using pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-acylated derivative.

General Experimental Workflow

The derivatization of this compound follows a standard synthetic chemistry workflow, from reaction setup through to purification and final characterization.

cluster_workflow General Experimental Workflow A 1. Reaction Setup (Reagents + Solvent + Catalyst) B 2. Reaction (Heating/Stirring) A->B C 3. Monitoring (Thin Layer Chromatography) B->C C->B Reaction Incomplete D 4. Work-up & Isolation (Precipitation/Extraction) C->D Reaction Complete E 5. Purification (Recrystallization/Chromatography) D->E F 6. Characterization (NMR, IR, MS, m.p.) E->F

Caption: A typical workflow for the synthesis and analysis of derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gewald Reaction for 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via the Gewald reaction. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[1] The mechanism involves three primary stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation of a ketone (2-butanone) and an active methylene compound (malononitrile) to form an α,β-unsaturated nitrile intermediate.[1][2][3]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate.[1]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization and subsequent tautomerization to form the final stable 2-aminothiophene ring.[3]

Q2: Why is the choice of base important in this reaction?

A2: The base is a crucial catalyst for the initial Knoevenagel-Cope condensation.[1] The strength and type of base can significantly influence the reaction rate and overall yield. Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[1][4] For less reactive ketones, a stronger base might be necessary to achieve efficient condensation.[1]

Q3: Can this reaction be performed under "green" or solvent-free conditions?

A3: Yes, several alternative methodologies have been developed to make the Gewald reaction more environmentally friendly. These include microwave-assisted synthesis, which can reduce reaction times and improve yields.[1][3] Additionally, solvent-free methods using high-speed ball milling and reactions conducted in water with ultrasound activation have been successfully reported.[2][5][6]

Q4: What are the primary starting materials for synthesizing this compound?

A4: The synthesis requires three key components: 2-butanone (ketone), malononitrile (active methylene compound), and elemental sulfur.[7]

Q5: How can the final product be effectively purified?

A5: The most common and effective purification method for solid 2-aminothiophenes is recrystallization.[1] Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][8] For products that are difficult to recrystallize, silica gel column chromatography using an ethyl acetate/hexanes eluent system is a viable alternative.[1]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the Gewald synthesis and a simplified reaction mechanism.

Gewald_Workflow start Start reagents 1. Combine Reactants: 2-Butanone, Malononitrile, Sulfur, Solvent, Base start->reagents reaction 2. Heat and Stir (e.g., 40-60°C) reagents->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Reaction Workup: Cool, Precipitate, Filter monitor->workup Reaction Complete purify 5. Purify Crude Product: Recrystallization or Column Chromatography workup->purify analyze 6. Characterize Product (MP, NMR, IR) purify->analyze end End analyze->end

Caption: General experimental workflow for the Gewald synthesis.

Gewald_Mechanism cluster_1 Knoevenagel-Cope Condensation cluster_2 Sulfur Addition & Cyclization ketone 2-Butanone + Malononitrile intermediate1 α,β-Unsaturated Nitrile ketone->intermediate1 + Base - H2O intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur sulfur Elemental Sulfur (S8) product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile intermediate2->product Intramolecular Cyclization

Caption: Simplified mechanism of the Gewald reaction.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation Base Selection: The chosen base may be too weak. Screen stronger bases like piperidine or morpholine.[1] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] Confirmation: Run a small-scale reaction without sulfur to confirm the formation of the α,β-unsaturated nitrile intermediate via TLC or LC-MS.[5]
Poor Sulfur Solubility or Reactivity Solvent Choice: Ensure a polar solvent such as ethanol, methanol, or DMF is used to improve sulfur solubility.[1] Temperature: Gently heat the reaction mixture to 40-60 °C to increase sulfur's reactivity. Avoid excessive heat, which can cause side reactions.[1][5]
Incorrect Stoichiometry or Reagent Quality Purity: Use pure and dry starting materials.[1] Measurement: Precisely measure all reagents according to the protocol.[1]
Suboptimal Temperature Screening: The ideal temperature can be substrate-dependent. Screen a range of temperatures (e.g., room temperature, 45 °C, 70 °C) to find the optimum for your reaction.[5]

Problem: Significant Impurities or Byproducts in the Final Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials The reaction may not have gone to completion. Increase the reaction time or optimize the temperature.[1]
Presence of Knoevenagel-Cope Intermediate This indicates that the sulfur addition and/or cyclization steps are too slow. Ensure sufficient elemental sulfur is present and that the temperature and base are suitable for cyclization.[1]
Dimerization or Polymerization of Intermediates Side reactions can compete with the desired cyclization.[5] Try adjusting the concentration by using more solvent, modifying the rate of reagent addition, or changing the solvent.[1]

Troubleshooting Logic

This diagram provides a logical flow for diagnosing and resolving common issues.

Troubleshooting_Logic start Start: Low/No Yield check_intermediate Check for Knoevenagel intermediate formation (TLC/LC-MS) start->check_intermediate no_intermediate Action: Screen stronger bases. Consider water removal. check_intermediate->no_intermediate No intermediate_ok Intermediate forms, but final product yield is low. check_intermediate->intermediate_ok Yes check_conditions Review sulfur reactivity and cyclization conditions. intermediate_ok->check_conditions optimize_temp Action: Screen temperatures (e.g., 40-70°C). check_conditions->optimize_temp Optimize optimize_solvent Action: Ensure polar solvent (EtOH, MeOH, DMF) is used. check_conditions->optimize_solvent Optimize check_impurities Problem: High Impurity Level identify_impurity Identify major impurity (TLC, NMR) check_impurities->identify_impurity unreacted_sm Action: Increase reaction time or temperature. identify_impurity->unreacted_sm Starting Materials dimers Action: Adjust concentration or rate of addition. identify_impurity->dimers Dimers or Polymers

Caption: A decision tree for troubleshooting the Gewald reaction.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Butanone (10 mmol, 0.72 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Elemental Sulfur (12 mmol, 0.38 g)

  • Base (e.g., Morpholine, 2 mmol, 0.17 g)

  • Solvent (e.g., Ethanol, 25 mL)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add 2-butanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).[1]

  • Add the solvent (e.g., ethanol, 25 mL) followed by the base (e.g., morpholine, 2 mmol).[1]

  • Stir the reaction mixture and gently heat to 45-50 °C using a water bath.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically indicated by the disappearance of starting materials), cool the mixture to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound. The expected melting point is in the range of 140-142 °C.[6][7]

Summary of Reaction Parameters

Parameter Recommendation Rationale / Notes
Solvent Ethanol, Methanol, DMFPolar solvents enhance the solubility and reactivity of elemental sulfur.[1] A 9:1 Ethanol/Water mixture has also been reported as effective with certain catalysts.[9]
Base Catalyst Morpholine, Piperidine, TriethylamineCatalyzes the initial condensation. The choice can significantly impact the reaction rate.[1][4] Piperidinium borate and L-proline are alternative catalysts.[2][9][10]
Temperature 40 - 60 °CProvides a good balance between enhancing sulfur reactivity and preventing side reactions.[1] Some reactions may proceed at room temperature, while others may require up to 100 °C.[5][9]
Reaction Time 1 - 6 hoursHighly dependent on substrates, temperature, and catalyst. Monitor by TLC to determine completion.
Purification Recrystallization (Ethanol)Generally the most effective method for obtaining a pure, solid product.[1]

References

Technical Support Center: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-4,5-dimethylthiophene-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the Gewald reaction . This is a one-pot, multi-component reaction that condenses a ketone (butan-2-one), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[1][2] This method is widely used due to the availability of reagents and generally mild reaction conditions.[3]

Q2: What is the general mechanism of the Gewald reaction for this specific synthesis?

The reaction proceeds through three main stages:

  • Knoevenagel Condensation: The base catalyzes the condensation between butan-2-one and malononitrile to form an α,β-unsaturated nitrile intermediate.[2][4]

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates before the monosulfide adduct is formed.[4][5]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization (aromatization) to form the final stable 2-aminothiophene product.[2][6]

Q3: What is the role of the base, and which one should I choose?

The base is a crucial catalyst, primarily for the initial Knoevenagel condensation.[7] The choice of base can significantly impact the reaction rate and overall yield.[3]

  • Commonly Used Bases: Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are frequently used.[7]

  • Selection Criteria: The optimal base often depends on the specific substrates and reaction conditions. It is recommended to start with morpholine or triethylamine. If yields are low, screening other bases may be necessary. Some modified procedures have shown success with inorganic bases like sodium carbonate (Na₂CO₃).[3]

Q4: Which solvents are recommended for this synthesis?

Polar protic solvents are generally preferred.

  • Recommended Solvents: Ethanol, methanol, or N,N-dimethylformamide (DMF) are commonly used.[8][9]

  • Green Chemistry Alternatives: Some studies report successful synthesis in water or under solvent-free conditions using techniques like ball-milling, which can lead to higher yields and shorter reaction times.[10][11]

Q5: How can I monitor the reaction's progress?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) .[7][9] A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials and intermediates.

Q6: What are the most common side products?

The formation of side products is a common reason for low yields. These can include:

  • Unreacted starting materials.

  • The stable intermediate from the Knoevenagel condensation.[2]

  • Polymeric sulfur-containing compounds.

  • Products from the dimerization of intermediates.[8]

Minimizing these requires careful control over reaction temperature, stoichiometry, and reaction time.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Knoevenagel Condensation The initial condensation is critical. Ensure your base is pure and added in the correct catalytic amount (typically 10-20 mol%).[7] Consider screening different bases (e.g., morpholine, triethylamine, piperidine) as catalytic activity can vary.
Poor Reagent Quality Use freshly distilled butan-2-one and high-purity malononitrile and elemental sulfur. Impurities can inhibit the reaction.
Incorrect Reaction Temperature While the reaction can proceed at room temperature, gentle heating to 40-50 °C often improves the rate and yield.[7] Avoid excessively high temperatures, which can promote side reactions.
Suboptimal Stoichiometry Ensure an equimolar ratio of the ketone and nitrile. A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.[9]
Insufficient Reaction Time Monitor the reaction by TLC. Gewald reactions can take anywhere from 2 to 12 hours to complete under conventional heating.[9]

Problem 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Crude product is an oil or difficult to crystallize. If direct crystallization from the reaction mixture fails, pour the mixture into ice-cold water to precipitate the crude product.[9] If it remains oily, attempt purification using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
Persistent Impurities After Recrystallization The most common and effective purification method is recrystallization from a suitable solvent like ethanol or methanol.[7] If impurities persist, try washing the crude solid first with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove non-polar byproducts.
Presence of Elemental Sulfur Unreacted sulfur can sometimes co-precipitate with the product. A wash with a solvent in which sulfur is soluble but the product is not can be effective. Alternatively, column chromatography is very effective at removing residual sulfur.

Data on Yield Optimization

Optimizing reaction conditions is key to maximizing yield. Recent "green" chemistry approaches have shown significant improvements over conventional methods.

Table 1: Comparison of Synthesis Methods and Yields

MethodCatalyst/BaseSolventTimeTemperatureYield (%)Reference
Conventional HeatingMorpholineEthanol2-12 h50-70 °CVariable[9]
Microwave IrradiationPiperidineNone5-15 minN/AHigh[2]
Ball-MillingNoneNone30 min750 rpm~97%[10]
Water-basedTriethylamineWaterN/ARoom Temp75-98%[11]

Experimental Protocols

Protocol 1: Conventional One-Pot Gewald Synthesis

This protocol provides a standard method for laboratory-scale synthesis.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 2-3 mL per mmol of ketone).

  • Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.1-0.2 equiv.).

  • Reaction: Stir the mixture and heat to 40-50 °C. Monitor the reaction's progress using TLC.

  • Workup and Isolation: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration.

    • If no precipitate forms, pour the reaction mixture into a beaker of ice-water and stir until a solid precipitate appears.

  • Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry. Recrystallize the solid from hot ethanol to obtain pure this compound.[9][12]

Protocol 2: High-Yield Solvent-Free Ball-Milling Synthesis

This "green" method avoids organic solvents and significantly reduces reaction time.

  • Reagent Setup: Place butan-2-one (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.0 equiv.) into a stainless steel milling vial.

  • Milling: Add stainless steel balls (a ball-to-reagent weight ratio of 5:1 is suggested).[10]

  • Reaction: Secure the vials in a planetary ball mill and operate at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.[10]

  • Isolation and Purification: After milling, remove the crude solid product from the vial. The product is often of high purity, but can be further purified by recrystallization from ethyl acetate or ethanol if necessary.[10]

Visualized Workflows and Mechanisms

Gewald_Reaction_Workflow Experimental Workflow for Gewald Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reagents (Butanone, Malononitrile, Sulfur, Solvent) catalyst 2. Add Base (e.g., Morpholine) reagents->catalyst react 3. Heat & Stir (40-50°C) catalyst->react monitor 4. Monitor via TLC react->monitor monitor->react Incomplete cool 5. Cool Mixture monitor->cool Complete precipitate 6. Precipitate Product (Add ice-water if needed) cool->precipitate filtrate 7. Filter Crude Solid precipitate->filtrate purify 8. Recrystallize (e.g., from Ethanol) filtrate->purify product Pure Product purify->product

Caption: A step-by-step workflow for the conventional synthesis of 2-aminothiophenes.

Gewald_Mechanism Simplified Gewald Reaction Mechanism start Butanone + Malononitrile step1 Knoevenagel Condensation start->step1 Base catalyst intermediate1 α,β-Unsaturated Nitrile step1->intermediate1 step2 Michael Addition intermediate1->step2 sulfur Elemental Sulfur (S₈) sulfur->step2 intermediate2 Sulfur Adduct step2->intermediate2 step3 Intramolecular Cyclization & Tautomerization intermediate2->step3 product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile step3->product

Caption: The three key stages of the Gewald reaction mechanism.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield start Low or No Yield? cause1 Check Reagent Quality (Freshly distilled/pure?) start->cause1 cause2 Check Reaction Conditions start->cause2 cause3 Check Base/Catalyst start->cause3 sol1 Use high-purity reagents cause1->sol1 sol2 Optimize Temperature (Try gentle heating, 40-50°C) cause2->sol2 sol3 Optimize Time (Monitor with TLC) cause2->sol3 sol4 Screen different bases (Morpholine, TEA, etc.) cause3->sol4 sol5 Verify catalyst loading (10-20 mol%) cause3->sol5 end Yield Improved sol1->end sol2->end sol3->end sol4->end sol5->end

References

Common side products in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via the Gewald reaction.

Troubleshooting Guides

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired this compound product.

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation The initial condensation between 3-butanone (methyl ethyl ketone) and malononitrile is a critical step.[1] - Base Selection: The choice of base is crucial. For this reaction, secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used. Consider screening different bases to find the optimal one for your specific setup. - Water Removal: This condensation step produces water, which can inhibit the reaction. If suspected to be an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor Sulfur Solubility or Reactivity Elemental sulfur needs to be effectively incorporated into the reaction. - Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally recommended as they enhance the solubility and reactivity of sulfur.[1] - Temperature: Gently heating the reaction mixture, typically to around 40-50 °C, can improve the reactivity of sulfur. However, be cautious as excessive heat can promote the formation of side products.[2]
Suboptimal Reaction Temperature The reaction temperature influences the rates of both sulfur addition and cyclization.[1] - A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can increase the formation of side products. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for this specific synthesis.[1]
Incorrect Stoichiometry The molar ratios of the reactants are critical for a successful Gewald reaction. - Reagent Purity: Ensure that 3-butanone, malononitrile, and sulfur are of high purity and dry. - Accurate Measurement: Precisarily measure all reagents according to the chosen protocol.
Presence of Significant Impurities

Issue: The crude product is contaminated with significant amounts of side products, complicating purification.

Side Product Identification and Mitigation
Unreacted Starting Materials Identification: Presence of 3-butanone and malononitrile in the crude product analysis (e.g., NMR, GC-MS). Mitigation: Increase the reaction time, optimize the temperature, or consider using a more effective base to drive the reaction to completion.
Knoevenagel-Cope Intermediate Identification: The α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile, may be present if the subsequent sulfur addition and cyclization are slow.[3] Mitigation: Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.
Dimer of Knoevenagel Intermediate Identification: This is a common side product in Gewald reactions.[1][4] Its formation is highly dependent on the reaction conditions. Mitigation: Adjusting the temperature, the concentration of reactants, or the rate of addition of reagents may help to minimize the formation of this dimer.[1] In some cases, the dimer can be isolated and may even be recyclized to the desired product under suitable conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Gewald reaction, which involves three main steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between 3-butanone and malononitrile forms the α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile.[3][5]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also believed to be promoted by the base.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable this compound product.[5]

Q2: What are the expected physical properties of this compound?

A2: The product is typically a yellowish crystalline solid with a melting point in the range of 140-142 °C.[6][7]

Q3: How can I purify the final product?

A3: The most common and effective method for purifying solid this compound is recrystallization.[2] Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] For oily or difficult-to-crystallize products, silica gel column chromatography can be employed.[2]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Gewald reactions, including the synthesis of this compound, have been successfully carried out using techniques like high-speed ball milling.[6] These methods can offer environmental benefits and may lead to simplified work-up procedures.[1]

Q5: What is the role of the base in this reaction?

A5: The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[1] Additionally, it is believed to promote the addition of sulfur to the intermediate. In some cases, secondary amines like morpholine can also act as a nucleophile to activate the elemental sulfur.[4]

Quantitative Data

The yield of this compound is sensitive to the reaction conditions. The following table summarizes representative yields obtained under different catalytic and solvent conditions based on related Gewald syntheses.

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium borate (20)Ethanol/Water (9:1)10025 min96[8]
L-Proline (10)DMF60-up to 84[3]
TriethylamineEthanol/WaterRoom Temp-75-98[9]

Note: The yields presented are for analogous Gewald reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

General One-Pot Synthesis (Conventional Heating)

This protocol provides a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Butanone (Methyl ethyl ketone)

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable polar solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-butanone (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv).

  • Add a suitable solvent, such as ethanol (approximately 2-3 mL per mmol of ketone).

  • Add the base (e.g., morpholine, 1.0-2.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Gewald_Reaction_Pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products 3-Butanone 3-Butanone Knoevenagel_Intermediate 2-(Butan-2-ylidene)malononitrile 3-Butanone->Knoevenagel_Intermediate Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Sulfur Sulfur Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Base Base Base->Knoevenagel_Intermediate Knoevenagel_Intermediate->Sulfur_Adduct Sulfur Addition Side_Product Dimer of Knoevenagel Intermediate Knoevenagel_Intermediate->Side_Product Dimerization Main_Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Sulfur_Adduct->Main_Product Cyclization & Tautomerization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Condensation Check Knoevenagel Condensation (TLC of ketone + nitrile + base) Start->Check_Condensation Optimize_Condensation Optimize Condensation: - Screen bases - Consider water removal Check_Condensation->Optimize_Condensation Inefficient Check_Sulfur_Addition Check Sulfur Addition & Cyclization Check_Condensation->Check_Sulfur_Addition Efficient Optimize_Condensation->Check_Condensation Optimize_Sulfur_Step Optimize Sulfur Step: - Adjust temperature - Screen solvents Check_Sulfur_Addition->Optimize_Sulfur_Step Problematic Check_Side_Products Analyze for Side Products (e.g., Dimer) Check_Sulfur_Addition->Check_Side_Products No Improvement Success Improved Yield Check_Sulfur_Addition->Success Successful Optimize_Sulfur_Step->Check_Sulfur_Addition Optimize_Conditions Adjust Conditions to Minimize Side Products: - Temperature - Concentration Check_Side_Products->Optimize_Conditions Present Check_Side_Products->Success Absent Optimize_Conditions->Start

Caption: Troubleshooting workflow for low yield in the Gewald synthesis.

References

Troubleshooting low yield in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Gewald synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: My Gewald reaction has a very low yield or is not working at all. What are the first things I should check?

A1: Low or no yield in a Gewald reaction often points to issues with the initial Knoevenagel condensation, reagent quality, or reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Reagent Purity: Ensure all starting materials—the carbonyl compound, the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur—are pure and dry. Impurities in the ketone or aldehyde can hinder the initial condensation, and degraded nitriles will be unreactive.[1][2]

  • Base Selection: The choice of base is critical for the initial Knoevenagel condensation.[1][2] Secondary amines like piperidine or morpholine are commonly used, as is triethylamine.[1][2] The strength and type of base can significantly impact the reaction rate.[1] For less reactive ketones, a stronger base might be necessary.[1]

  • Stoichiometry: Accurately measure all reagents. An incorrect ratio of reactants is a common source of low yield.

  • Reaction Temperature: The reaction often requires gentle heating (typically 40-60 °C) to facilitate the dissolution and reaction of sulfur.[1] However, excessively high temperatures can lead to side reactions and polymerization.[1][3] A study on a model reaction showed that at room temperature, only trace amounts of product were formed, while at 100 °C, a 96% yield was achieved in 25 minutes.[4]

  • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they help to dissolve the elemental sulfur and other reactants.[1] An ethanol/water mixture (9:1) has been shown to be an excellent solvent for an eco-friendly process with high yield.[4]

Q2: I am observing the formation of a lot of side products. What are they and how can I minimize them?

A2: Side product formation is a common issue in the Gewald reaction. Here are some likely culprits and how to address them:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds in your mixture. To mitigate this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed during the initial condensation may be present if the subsequent sulfur addition and cyclization are slow. Ensure you have added sufficient sulfur and that the reaction conditions (temperature and base) are adequate for the cyclization to proceed.[1]

  • Dimerization or Polymerization: The starting materials or intermediates can sometimes self-condense or polymerize.[1][3] This is more likely at higher concentrations or with excessive heat. Try adjusting the concentration of your reactants, modifying the rate of reagent addition, or changing the solvent to minimize these side reactions.[1]

  • Formation of Complex Polysulfides: These are inherent byproducts of the Gewald reaction and often result in colored impurities.[5] Careful workup and purification, such as column chromatography or recrystallization, are necessary for their removal.[5]

Q3: My product is an oil instead of a solid. How can I purify it?

A3: Obtaining an oily product can be due to the presence of residual solvent or impurities.[5] Here are some purification strategies:

  • Precipitation: Try dissolving the oily product in a small amount of a polar solvent and then adding a non-polar solvent to precipitate the desired compound.[5]

  • Column Chromatography: If precipitation is unsuccessful, column chromatography is a reliable method for isolating the pure 2-aminothiophene.[5]

  • Thorough Drying: Ensure the final product is thoroughly dried under a high vacuum to remove any remaining solvent.[5]

Q4: How can I improve the yield for sterically hindered ketones?

A4: Sterically hindered ketones can be challenging substrates for the one-pot Gewald reaction. Consider the following modifications:

  • Two-Step Procedure: A more effective approach is to perform the reaction in two separate steps. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a second step, react the purified intermediate with sulfur and a base.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates like sterically hindered ketones.[1][3][6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from a study optimizing the Gewald reaction using piperidinium borate (Pip borate) as a catalyst for the reaction of cyclohexanone, malononitrile, and sulfur.[4]

Table 1: Effect of Catalyst Loading on Yield [4]

EntryCatalyst Loading (mol%)Time (min)Yield (%)
101440No Reaction
2104092
3153094
4202096

Table 2: Effect of Temperature on Yield [4]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature24Traces
270384
31000.4296

Table 3: Effect of Solvent on Yield [4]

EntrySolventTime (min)Yield (%)
1Water12062
2Methanol4088
3Ethanol3092
4Acetonitrile6085
5Ethanol/Water (9:1)2596
6Toluene18055
7Dichloromethane24048
8Tetrahydrofuran15065

Experimental Protocols

Standard Protocol for Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) to the flask. Then, add the basic catalyst (e.g., morpholine, piperidine, or triethylamine) in catalytic or stoichiometric amounts.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[5] If the product precipitates, collect it by filtration and wash with a cold solvent like ethanol.[5] If no precipitate forms, remove the solvent under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]

Visualizations

Gewald_Mechanism start Ketone/Aldehyde + Active Methylene Nitrile knoevenagel Knoevenagel Condensation (Base Catalyzed) start->knoevenagel + Base intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition + Sulfur sulfur_adduct Thiolate Intermediate sulfur_addition->sulfur_adduct cyclization Intramolecular Cyclization sulfur_adduct->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene tautomerization->product

Caption: Reaction mechanism of the Gewald synthesis.

Troubleshooting_Low_Yield start Low Yield in 2-Aminothiophene Synthesis check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) check_reagents->optimize_conditions Reagents OK solution1 Use pure, dry reagents. Verify stoichiometry. check_reagents->solution1 Issue Found check_base Evaluate Base Choice and Concentration optimize_conditions->check_base Conditions OK solution2 Screen different solvents. Optimize reaction temperature. optimize_conditions->solution2 Issue Found consider_side_reactions Investigate Side Reactions (Dimerization, Polymerization) check_base->consider_side_reactions Base OK solution3 Try a different base. Adjust base concentration. check_base->solution3 Issue Found purification_issues Address Purification Challenges consider_side_reactions->purification_issues Side Reactions Minimal solution4 Adjust reactant concentrations. Modify addition rate. consider_side_reactions->solution4 Issue Found solution5 Employ appropriate purification (Chromatography, Recrystallization). purification_issues->solution5 Issue Found

Caption: Troubleshooting workflow for low yield.

References

Catalyst Selection for Gewald Synthesis of 2-Aminothiophenes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Gewald synthesis, with a focus on catalyst-related problems.

Q1: My Gewald reaction is showing low to no yield. What are the first troubleshooting steps related to the catalyst?

A1: Low or no yield in a Gewald reaction can often be traced back to the initial base-catalyzed Knoevenagel condensation.[1]

  • Base Selection is Crucial: The choice and amount of the base are critical for the initial condensation step.[1] Secondary amines such as morpholine and piperidine are frequently effective catalysts.[1][2] Triethylamine is also a commonly used alternative.[3] For less reactive ketones, a stronger base may be necessary.[4]

  • Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound and the active methylene nitrile with your chosen base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if this first step is proceeding correctly before the addition of sulfur.[1]

  • Catalyst Loading: While stoichiometric amounts of base have been traditionally used, recent studies have shown that catalytic amounts can be effective, especially under solvent-free conditions.[1][5] However, if you are experiencing low yield, ensuring sufficient catalyst loading is a key checkpoint. For instance, with L-proline as a catalyst, 10 mol% was found to be optimal in certain conditions.[6] With piperidinium borate, 20 mol% catalyst loading led to complete conversion in a short time.[5]

Q2: The initial condensation appears to be working, but the final 2-aminothiophene product is still not forming in good yield. What's the next step?

A2: If the Knoevenagel condensation is proceeding, issues with the subsequent sulfur addition and cyclization are likely the cause.[1]

  • Suboptimal Temperature: The reaction temperature significantly influences the rate of sulfur addition and cyclization. While some reactions can proceed at room temperature, others require heating.[1] A temperature that is too low can lead to a sluggish reaction, whereas a temperature that is too high might promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal conditions for your specific substrates.[1]

  • Solvent Choice: The polarity of the solvent plays a significant role. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.[4]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene.[1] The formation of this dimer is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[4]

Q3: I am observing the formation of byproducts. How can I minimize them?

A3: Byproduct formation is a common issue and can often be mitigated by adjusting the reaction parameters.

  • Unreacted Starting Materials: If you observe unreacted carbonyl and active methylene compounds, it indicates that the reaction has not gone to completion. Increasing the reaction time, optimizing the temperature, or selecting a more effective catalyst can help.[4]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are slow. Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to occur.[4]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. To address this, you can try adjusting the concentration of the reactants, modifying the rate at which reagents are added, or changing the solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction and the role of the catalyst?

A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[4] The generally accepted mechanism involves three main stages:[1][7][8]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a ketone or aldehyde and an active methylene compound (like an α-cyanoester or malononitrile) to form an α,β-unsaturated nitrile intermediate.[4][7]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile intermediate. The mechanism for this step is not fully elucidated but is believed to be promoted by the base.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][7]

The catalyst, typically a base, plays a crucial role in the initial Knoevenagel condensation.[1] Newer catalytic systems, such as piperidinium borate, can act as a conjugate acid-base pair to facilitate the reaction.[5]

Q2: Are there more environmentally friendly or "green" catalysts for the Gewald synthesis?

A2: Yes, significant research has focused on developing greener alternatives.

  • L-proline: This amino acid has been used as a green and cost-effective catalyst, facilitating both the Knoevenagel condensation and the subsequent sulfur addition under mild conditions.[6]

  • Solid Catalysts: Heterogeneous catalysts like ZnO/nanoclinoptilolite and MgO-CeO2 nanocomposites have been employed, which can often be recovered and reused.[9] KF-Alumina has also been used as a solid support and catalyst.[10]

  • Solvent-Free Conditions: The Gewald reaction has been successfully performed under solvent-free conditions, for instance, by using high-speed ball milling or conventional heating, which aligns with the principles of green chemistry.[1][2]

  • Recyclable Catalysts: Recent developments include the use of recyclable catalysts like piperidinium borate and NaAlO2.[5][11]

Q3: Can microwave irradiation improve the Gewald reaction?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It often leads to significantly shorter reaction times and improved yields.[1][7][10] This method is considered an environmentally friendly approach.[10]

Data Presentation: Comparison of Catalysts and Conditions

The following tables summarize quantitative data from various studies on the Gewald synthesis, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [10]

EntryCatalystSolventTime (h)Yield (%)
1MorpholineEthanol385
2PiperidineEthanol482
3TriethylamineEthanol675
4L-prolineDMF284[6]
5Pip Borate (20 mol%)Ethanol/H2O (9:1)20 min96[5]

Reaction conditions: Cyclohexanone, malononitrile, and sulfur. Data for entries 1-3 are representative examples. Data for entries 4 and 5 are from specific literature reports for comparison.

Table 2: Effect of Solvent on the Gewald Reaction Catalyzed by Piperidinium Borate [1]

EntrySolventTime (min)Yield (%)
1Ethanol2592
2Methanol3088
3Water6065
4Acetonitrile4578
5Toluene12040
6Ethanol/Water (9:1)2096

Model reaction: Cyclohexanone, malononitrile, and sulfur with piperidinium borate as the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis using a Conventional Amine Base [10]

  • Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), and elemental sulfur (1.2 equiv).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the amine base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Isolation: If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation, then collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support [10]

  • Reactant Mixture: In a mortar, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and KF-Alumina solid support.

  • Microwave Irradiation: Transfer the mixture to a microwave-safe reaction vessel. Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).

  • Extraction: After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel - H2O Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Intermediate2 Sulfur-containing Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Workflow Start Low Yield in Gewald Reaction Check_Condensation Is Knoevenagel Condensation Occurring? (Check by TLC/LC-MS) Start->Check_Condensation Optimize_Base Optimize Base: - Stronger Base? - Catalyst Loading? Check_Condensation->Optimize_Base No Check_Cyclization Investigate Sulfur Addition and Cyclization Check_Condensation->Check_Cyclization Yes Optimize_Base->Start Re-evaluate Optimize_Temp Optimize Temperature: Screen different temperatures Check_Cyclization->Optimize_Temp Potential Issue Optimize_Solvent Optimize Solvent: - Polar solvent? - Sulfur solubility? Check_Cyclization->Optimize_Solvent Potential Issue Check_Byproducts Check for Byproducts: - Dimerization? - Polymerization? Check_Cyclization->Check_Byproducts Potential Issue Solution Improved Yield Optimize_Temp->Solution Optimize_Solvent->Solution Check_Byproducts->Solution

Caption: A troubleshooting workflow for low yield in the Gewald synthesis.

Catalyst_Selection Goal Goal: Select Catalyst for Gewald Synthesis Conventional Conventional Methods - Morpholine - Piperidine - Triethylamine Goal->Conventional Green Green Alternatives - L-proline - Solid Catalysts (ZnO, KF-Al2O3) - Recyclable Catalysts (Pip Borate) Goal->Green Conditions Reaction Conditions - Conventional Heating - Microwave Irradiation - Solvent-Free Goal->Conditions Considerations {Key Considerations | - Substrate Reactivity - Desired Reaction Time - Environmental Impact - Cost} Conventional->Considerations Green->Considerations Conditions->Considerations

Caption: A guide for selecting a catalyst system for the Gewald synthesis.

References

Technical Support Center: Optimizing Gewald Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation and other side reactions during the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide: Minimizing Dimer Formation

Issue: Significant formation of a dimeric byproduct is observed, leading to low yields of the desired 2-aminothiophene.

This dimerization typically occurs through a base-promoted Michael addition of the intermediate α,β-unsaturated nitrile to another molecule of the same intermediate, followed by a Thorpe-Ziegler cyclization.[1][2] The yield of this dimeric side-product is highly dependent on the reaction conditions.[1][2][3]

Below is a step-by-step guide to troubleshoot and minimize the formation of this dimer.

Step 1: Reaction Condition Optimization

Careful control of reaction parameters is the first line of defense against dimerization.

ParameterRecommendationRationale
Temperature Screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[3]Higher temperatures can sometimes favor the desired cyclization over dimerization, but excessive heat can lead to other side products. An optimal temperature will vary depending on the specific substrates.
Rate of Reagent Addition Consider slow, portion-wise, or syringe-pump addition of the base or the active methylene nitrile.This helps to maintain a low concentration of the reactive α,β-unsaturated nitrile intermediate at any given time, thus reducing the likelihood of self-condensation (dimerization).[3]
Solvent Use polar solvents like ethanol, methanol, or DMF.These solvents can enhance the solubility of elemental sulfur and promote the desired reaction pathway.[3] The choice of solvent can significantly impact the reaction.
Base Selection The choice of base is critical and can be substrate-dependent. Morpholine is often effective as it can help dissolve sulfur.[3] Piperidine and triethylamine are also common choices.[3] For some systems, inorganic bases may be advantageous and can simplify the workup process.The base not only catalyzes the initial Knoevenagel condensation but also activates the sulfur. The optimal base can influence the relative rates of the desired reaction and the dimerization side reaction.
Step 2: Adopt a Two-Step Procedure

For substrates that are particularly prone to dimerization, such as sterically hindered ketones, a two-step procedure is often more effective.[4] This approach involves the initial synthesis and isolation of the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product), followed by its subsequent reaction with sulfur and a base in a separate step.[4]

Experimental Protocol: Two-Step Gewald Reaction

Part A: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and a suitable solvent (e.g., toluene or benzene).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine) and an acid co-catalyst (e.g., acetic acid).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting carbonyl compound is consumed. The progress can be visualized by observing the collection of water in the Dean-Stark trap.

  • Workup and Isolation: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α,β-unsaturated nitrile can be purified by column chromatography or recrystallization.

Part B: Cyclization to the 2-Aminothiophene

  • Reaction Setup: In a separate flask, dissolve the purified α,β-unsaturated nitrile (1 equivalent) and elemental sulfur (1.1 equivalents) in a polar solvent such as ethanol or methanol.

  • Base Addition: Add the appropriate base (e.g., morpholine or triethylamine, 1-1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.

  • Workup and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed in vacuo, and the product purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the common dimer byproduct in the Gewald reaction?

A1: The dimer is typically a highly substituted hexa-1,3-diene derivative formed from the self-condensation of two molecules of the α,β-unsaturated nitrile intermediate.[1][2]

Q2: How can I monitor the progress of my Gewald reaction and detect dimer formation?

A2: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. The starting materials, the intermediate α,β-unsaturated nitrile, the desired 2-aminothiophene product, and the dimer byproduct should all have different Rf values. LC-MS can also be a powerful tool for identifying the masses of the expected product and potential side products.

Q3: Besides dimerization, what are other common side reactions in the Gewald synthesis?

A3: Other potential side reactions include the formation of polysulfides and the incomplete consumption of starting materials or the Knoevenagel-Cope intermediate.[3][4] Adjusting reaction time and temperature can help to drive the reaction to completion.

Q4: Can microwave irradiation be used to minimize dimer formation?

A4: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the Gewald reaction.[5] The rapid heating can sometimes favor the desired reaction pathway over side reactions, though optimization for each specific substrate is still necessary.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the main Gewald reaction pathway and the competing dimerization side reaction.

Gewald_Reaction_Pathway Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate SulfurAddition Sulfur Addition & Cyclization Intermediate->SulfurAddition + Sulfur, Base Product 2-Aminothiophene SulfurAddition->Product

Fig. 1: Gewald Reaction Main Pathway.

Dimerization_Pathway Intermediate1 α,β-Unsaturated Nitrile (Molecule 1) MichaelAddition Michael Addition Intermediate1->MichaelAddition Base Intermediate2 α,β-Unsaturated Nitrile (Molecule 2) Intermediate2->MichaelAddition Base Adduct Linear Dimer Adduct MichaelAddition->Adduct ThorpeCyclization Thorpe-Ziegler Cyclization Adduct->ThorpeCyclization Dimer Hexa-1,3-diene Dimer ThorpeCyclization->Dimer

Fig. 2: Dimerization Side Reaction Pathway.

Experimental Workflow for Troubleshooting

The following workflow provides a logical sequence for addressing dimer formation.

Troubleshooting_Workflow Start Dimer Formation Observed Optimize Optimize One-Pot Reaction Conditions (Temp, Addition Rate, Solvent, Base) Start->Optimize Check Is Dimerization Minimized? Optimize->Check TwoStep Implement Two-Step Procedure: 1. Isolate α,β-Unsaturated Nitrile 2. Cyclize with Sulfur and Base Check->TwoStep No Success Successful Synthesis of 2-Aminothiophene Check->Success Yes TwoStep->Success ReEvaluate Re-evaluate Substrate Reactivity and Reaction Design TwoStep->ReEvaluate

Fig. 3: Troubleshooting Workflow for Dimerization.

References

Technical Support Center: Recrystallization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-Amino-4,5-dimethylthiophene-3-carbonitrile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₈N₂S[1][2]
Molecular Weight 152.22 g/mol [3]
Melting Point 140-142 °C[3]
Appearance Crystalline solid
Solubility Slightly soluble in Chloroform and Methanol[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data for this compound and structurally similar molecules, ethanol and ethyl acetate are recommended as suitable solvents for recrystallization.[4][5] For related 2-aminothiophene derivatives, ethanol has been shown to be a superior solvent compared to methanol, isopropanol, or DMF.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for the purified compound is in the range of 140-142 °C .[3] A broad melting range or a melting point lower than this value may indicate the presence of impurities.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If the compound does not dissolve after adding a reasonable amount of hot solvent, it is possible that you have insoluble impurities. In this case, you can perform a hot filtration to remove the undissolved solids. If the compound itself has low solubility, you may need to use a larger volume of solvent. However, be aware that using too much solvent will reduce your final yield.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help to induce proper crystallization.

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound using ethanol or ethyl acetate.

  • Solvent Selection : Choose either ethanol or ethyl acetate as your recrystallization solvent.

  • Dissolution :

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to maximize your yield.

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization :

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to further increase the yield of crystals.

  • Isolation of Crystals :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. A desiccator can also be used.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6]
Very low yield of crystals. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The compound is more soluble in the cold solvent than anticipated.- Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are colored or appear impure. - The starting material contains colored impurities.- The crystals crashed out of solution too quickly, trapping impurities.- Redissolve the crystals in fresh hot solvent and add activated charcoal to adsorb the colored impurities before filtering and recrystallizing.- Ensure the solution cools slowly to allow for the formation of pure crystals.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is close to the melting point of the compound.- The solution is highly supersaturated.- The presence of impurities is lowering the melting point of the compound.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try using a different recrystallization solvent with a lower boiling point.

Recrystallization Troubleshooting Workflow

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? cool->oiling_out good_crystals Collect and dry pure crystals crystals_form->good_crystals Yes no_crystals No crystals crystals_form->no_crystals No check_purity Check purity (e.g., melting point) good_crystals->check_purity induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization induce_crystallization->cool reduce_volume Reduce solvent volume and re-cool induce_crystallization->reduce_volume reduce_volume->cool oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool impure Are crystals impure? check_purity->impure rerun Re-dissolve and recrystallize (consider charcoal treatment) impure->rerun Yes end End impure->end No rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Scale-Up of 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of 2-aminothiophene synthesis.

Section 1: Frequently Asked Questions (FAQs) for Scale-Up

Q1: What is the most common and versatile method for synthesizing 2-aminothiophenes, and is it suitable for large-scale production?

A1: The most prevalent and adaptable method for synthesizing the 2-aminothiophene core is the Gewald reaction.[1] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2][3] Due to its efficiency and use of readily available starting materials, the Gewald reaction is widely considered the most convenient method for preparing polysubstituted 2-aminothiophenes and is frequently adapted for industrial-scale synthesis.[2][4]

Q2: What are the primary safety and operational challenges when scaling up the Gewald reaction from the laboratory to a manufacturing plant?

A2: Scaling up any chemical reaction introduces challenges, and the Gewald synthesis is no exception. The primary issues are:

  • Heat Management: Exothermic reactions can "run away" if heat is not removed efficiently. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation a critical challenge that must be engineered into the process.[5][6]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is much more difficult than in a lab flask. Poor mixing can lead to localized hot spots, increased side product formation, and lower overall yield.[7]

  • Reagent Addition Rate: The controlled addition of reagents, particularly the base catalyst, is crucial. At a large scale, the time required for addition is longer, which can affect reaction kinetics and selectivity.[7]

  • Handling of Solids: The addition and handling of elemental sulfur, which is a solid, can be challenging in large-scale reactors.

  • Downstream Processing: Product isolation and purification methods used in the lab, such as column chromatography, are often not feasible at an industrial scale. Developing robust crystallization and filtration procedures is essential.[7]

Q3: What are the key process parameters that must be carefully controlled during the scale-up?

A3: Several factors significantly impact the yield and purity of the final product. Key parameters to control include:

  • Temperature: The reaction temperature must be carefully monitored and controlled to manage the reaction rate and minimize the formation of impurities and side products.[1][8]

  • Reactant Quality: The purity of the starting materials (ketone/aldehyde, activated nitrile, and sulfur) is critical for a successful and reproducible reaction.[1]

  • Choice and Concentration of Base: The base (e.g., morpholine, triethylamine, piperidine) catalyzes the initial condensation step, and its choice and concentration can profoundly influence the reaction outcome.[8]

  • Solvent Selection: The solvent (e.g., ethanol, methanol, DMF) affects the solubility of reactants and intermediates, which in turn influences reaction rates.[8]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminothiophenes.

Problem: Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is extremely low. What are the most critical initial steps to verify?

A1: The most crucial initial phase of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8] If this step fails, the thiophene ring cannot be formed.

  • Verify Starting Material Quality: Ensure that your ketone or aldehyde is pure and that the active methylene nitrile has not degraded.[8]

  • Check Base Catalyst: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often highly effective.[8] Ensure the correct stoichiometric amount is used.

  • Isolate the Initial Condensation: Consider running a small-scale control reaction with only the carbonyl compound, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this first step is successful before adding sulfur.[8]

Q2: I've confirmed the Knoevenagel condensation is working, but the final 2-aminothiophene yield is still poor. What should I investigate next?

A2: If the initial condensation is successful, issues likely lie in the subsequent sulfur addition and cyclization steps.

  • Optimize Temperature: The optimal temperature can vary significantly. A temperature that is too low may lead to a very slow reaction, while a temperature that is too high can promote side reactions. It is recommended to screen a range of temperatures (e.g., 45°C, 70°C, 100°C) to find the ideal condition for your specific substrates.[8][9]

  • Evaluate Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used because they facilitate the reaction of intermediates with sulfur.[8] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[8]

  • Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield. Adjusting the temperature or the rate of reagent addition may help minimize this unwanted side reaction.[8]

Problem: Impure Product / Formation of Multiple Side Products

Q3: My final product is contaminated with significant byproducts. How can I improve its purity?

A3: The formation of multiple side products is typically related to reaction conditions and reactant purity.

  • Lower the Reaction Temperature: High temperatures can often lead to decomposition or the formation of undesired byproducts. Lowering the temperature and monitoring the reaction more frequently can improve purity.[1]

  • Control the Order of Reagent Addition: Follow a well-established protocol for the order in which reactants and the catalyst are added. Improper sequencing can lead to unintended side reactions.[1]

  • Purify Starting Materials: Impurities in the starting ketone, nitrile, or sulfur can act as catalysts for side reactions or be incorporated into the final product. Ensure all reactants are of high purity before starting the reaction.[1]

Problem: Difficult Product Isolation and Purification

Q4: I'm struggling to isolate my 2-aminothiophene product from the reaction mixture. What strategies can I employ?

A4: Product isolation can be challenging, especially at a larger scale.

  • Induce Precipitation: If the product is highly soluble in the reaction solvent, try adding a non-polar anti-solvent (e.g., hexanes) after the reaction is complete to precipitate the product.[1]

  • Break Emulsions: During aqueous workup and extraction, emulsions can form. A brine (saturated NaCl solution) wash can help break up these emulsions.[1]

  • Optimize Crystallization: For solid products, developing a robust recrystallization procedure is key for purification at scale. Screen various solvent systems to find one that provides good recovery and high purity.

  • Optimize Chromatography: If chromatography is necessary, experiment with different mobile phase compositions and consider using an alternative stationary phase to improve the separation of the product from impurities.[1]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis of a 2-aminothiophene derivative using a secondary amine base.[10]

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.0 - 1.2 eq)

  • Base catalyst (e.g., morpholine or triethylamine) (0.1 - 0.5 eq)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask or jacketed reactor equipped with a magnetic or overhead stirrer, reflux condenser, and temperature probe, add the ketone/aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Catalyst Addition: Begin stirring the mixture and add the base catalyst dropwise to the reaction mixture at room temperature. Note any initial exotherm.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration and wash it with cold solvent.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.[11]

Section 4: Data Presentation: Optimizing Reaction Conditions

The tables below summarize quantitative data on how different reaction parameters can affect the outcome of the Gewald synthesis.

Table 1: Effect of Catalyst and Loading on a Model Gewald Reaction¹ [9]

EntryCatalyst (mol%)TimeYield (%)
1None24 hNo reaction
2Piperidinium borate (10)35 min89
3Piperidinium borate (15)25 min92
4Piperidinium borate (20)20 min96

¹Reaction of cyclohexanone, malononitrile, and sulfur at 100°C in Ethanol/Water.

Table 2: Influence of Solvent and Temperature on a Model Gewald Reaction¹ [9]

EntrySolventTemperature (°C)TimeYield (%)
1Water1002 h65
2Methanol1001 h82
3Ethanol10050 min88
4Ethanol/Water (9:1)703 h84
5Ethanol/Water (9:1)10025 min96

¹Reaction of cyclohexanone, malononitrile, and sulfur with 20 mol% Piperidinium borate catalyst.

Section 5: Visual Guides

The following diagrams illustrate key workflows and concepts in 2-aminothiophene synthesis.

Gewald_Mechanism Diagram 1: Simplified Gewald Reaction Mechanism cluster_1 Knoevenagel Condensation cluster_2 Thiophene Ring Formation Reactants Ketone/Aldehyde + Active Methylene Nitrile Base Base Catalyst Reactants->Base Intermediate1 α,β-Unsaturated Nitrile Base->Intermediate1 Condensation Sulfur Elemental Sulfur (S₈) Intermediate1->Sulfur Intermediate2 Sulfur Adduct Sulfur->Intermediate2 Addition Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Experimental_Workflow Diagram 2: General Experimental Workflow Setup 1. Reaction Setup (Add Reactants & Solvent) Addition 2. Catalyst Addition Setup->Addition Reaction 3. Heating & Reflux Addition->Reaction Monitor 4. Reaction Monitoring (TLC / HPLC) Reaction->Monitor Workup 5. Workup (Cooling, Quenching, Extraction) Monitor->Workup Isolation 6. Crude Isolation (Filtration / Concentration) Workup->Isolation Purification 7. Purification (Recrystallization / Chromatography) Isolation->Purification Product Final Product Purification->Product

Caption: General experimental workflow for 2-aminothiophene synthesis.

Troubleshooting_Workflow Diagram 3: Troubleshooting Workflow for Low Yield Start Problem: Low or No Yield CheckCondensation Is Knoevenagel condensation (Step 1) successful? Start->CheckCondensation CheckReactants Verify quality of: - Carbonyl Compound - Nitrile - Base Catalyst CheckCondensation->CheckReactants No CheckCyclization Investigate Sulfur Addition & Cyclization Step CheckCondensation->CheckCyclization Yes CheckReactants->CheckCondensation Re-run CheckConditions Optimize: - Reaction Temperature - Solvent Choice - Mixing Efficiency CheckCyclization->CheckConditions Issue Persists Success Yield Improved CheckConditions->Success

Caption: A decision tree for troubleshooting low reaction yield.

References

Preventing byproduct formation in thieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the two main stages of thieno[2,3-d]pyrimidine synthesis: the preparation of the 2-aminothiophene intermediate via the Gewald reaction, and the subsequent cyclization to form the pyrimidine ring.

Part 1: Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that forms the core thiophene ring structure. While robust, it can be prone to side reactions and low yields if not properly optimized.

Frequently Asked Questions (FAQs):

  • Q1: My Gewald reaction is not proceeding, or the yield is very low. What are the common causes?

    • A1: The most common bottleneck in the Gewald reaction is often the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[1] If this step fails, the entire reaction will not proceed. Ensure you are using an appropriate base and that your starting materials are pure. Another common issue is the quality of the elemental sulfur; use a fine powder for better reactivity.

  • Q2: The reaction mixture has turned into a dark, tarry mess. What happened?

    • A2: Tar formation is typically a result of polymerization or other side reactions, which can be triggered by excessively high temperatures.[2] Carefully control the reaction temperature. The presence of impurities in your starting materials can also catalyze these unwanted side reactions.

  • Q3: I have a significant amount of an unexpected byproduct. What could it be?

    • A3: A common byproduct in the Gewald reaction is a dimer of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product).[1] This dimerization can sometimes be the major product depending on the reaction conditions.[1] To minimize its formation, carefully control the reaction temperature and the concentration of reactants. In some cases, adjusting the base used can also influence the reaction pathway.

  • Q4: How can I improve the yield and reduce byproducts in my Gewald reaction?

    • A4: Several strategies can be employed:

      • Microwave Irradiation: This technique has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation compared to conventional heating.[3][4]

      • Ball-Milling: This solvent-free method can also lead to high yields in a short amount of time.[5]

      • Catalyst and Solvent Choice: The choice of base (e.g., triethylamine, morpholine, piperidine) and solvent can have a significant impact on the reaction outcome. It is often necessary to screen different conditions for your specific substrates.

      • Two-Step Procedure: If the one-pot reaction is problematic, a two-step approach where the Knoevenagel condensation is performed first, followed by the addition of sulfur and cyclization, can sometimes provide a cleaner reaction and better overall yield.[1]

Troubleshooting Workflow for Gewald Reaction:

Gewald_Troubleshooting start Low Yield or No Reaction check_knoevenagel Verify Knoevenagel Condensation (TLC analysis for intermediate) start->check_knoevenagel knoevenagel_ok Intermediate Formed check_knoevenagel->knoevenagel_ok Yes knoevenagel_fail No Intermediate check_knoevenagel->knoevenagel_fail No check_cyclization Verify Cyclization (TLC for product) knoevenagel_ok->check_cyclization optimize_condensation Optimize Condensation: - Check base - Check starting material purity - Adjust temperature knoevenagel_fail->optimize_condensation optimize_condensation->start cyclization_ok Product Formed check_cyclization->cyclization_ok Yes cyclization_fail No Product check_cyclization->cyclization_fail No success Successful Synthesis cyclization_ok->success optimize_cyclization Optimize Cyclization: - Check sulfur quality - Adjust temperature - Consider microwave/ultrasound cyclization_fail->optimize_cyclization optimize_cyclization->start tar_formation Tarry Mixture check_temp Check Reaction Temperature tar_formation->check_temp temp_high Too High check_temp->temp_high Yes temp_ok Optimal check_temp->temp_ok No reduce_temp Lower Temperature temp_high->reduce_temp check_purity Check Starting Material Purity temp_ok->check_purity reduce_temp->tar_formation impure Impure check_purity->impure Yes check_purity->success Pure purify Purify Starting Materials impure->purify purify->tar_formation byproduct Significant Byproduct identify_byproduct Characterize Byproduct (NMR, MS) byproduct->identify_byproduct dimer Dimer of Knoevenagel Intermediate identify_byproduct->dimer Identified optimize_conditions Optimize Conditions: - Lower temperature - Adjust reactant concentration - Change base dimer->optimize_conditions optimize_conditions->byproduct

Caption: Troubleshooting logic for the Gewald reaction.

Part 2: Cyclization to Thieno[2,3-d]pyrimidine

The second stage of the synthesis involves the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring. The choice of reagent for this step can significantly influence the outcome and the types of byproducts formed.

Frequently Asked Questions (FAQs):

  • Q5: I am getting a mixture of isomers in my final product. What is happening?

    • A5: This is a common issue, often arising from a Dimroth rearrangement.[6] This rearrangement can lead to the formation of a constitutional isomer of the desired thieno[2,3-d]pyrimidine. The extent of this rearrangement can be influenced by reaction conditions such as temperature, reaction time, and the pH of the medium.

  • Q6: How can I minimize the formation of the Dimroth rearrangement byproduct?

    • A6: Careful control of reaction conditions is key. Lowering the reaction temperature and minimizing the reaction time can sometimes suppress the rearrangement. Screening different solvents and bases (or acids, depending on the cyclization method) may also be necessary to find conditions that favor the formation of the desired isomer.

  • Q7: What are the common reagents for the cyclization step, and what are their pros and cons?

    • A7:

      • Formamide: A common and inexpensive reagent. However, it often requires high temperatures, which can promote side reactions and rearrangement.

      • Urea: Used for the synthesis of thieno[2,3-d]pyrimidin-4-ones. Similar to formamide, it may require high temperatures.

      • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent first reacts with the 2-amino group to form an amidine, which can then be cyclized with an amine. This two-step sequence can sometimes offer better control and milder reaction conditions.[6]

      • Chloroformamidine hydrochloride: Can be used for the synthesis of 4-aminothieno[2,3-d]pyrimidines.

  • Q8: My cyclization with formamide is giving a low yield and a complex mixture of products. What can I do?

    • A8: Besides the Dimroth rearrangement, high temperatures required for formamide cyclization can lead to decomposition of the starting material or product. Consider alternative, milder cyclization methods, such as the use of DMF-DMA. Microwave-assisted synthesis can also be beneficial, as it allows for rapid heating to the desired temperature, potentially reducing the overall reaction time and the formation of degradation byproducts.[6]

Logical Relationship for Isomer Formation:

Isomer_Formation start 2-Aminothiophene Intermediate cyclization Cyclization Reaction (e.g., with formamide) start->cyclization kinetic_product Kinetically Favored Product (Desired Thieno[2,3-d]pyrimidine) cyclization->kinetic_product rearrangement Dimroth Rearrangement kinetic_product->rearrangement thermodynamic_product Thermodynamically Favored Product (Isomeric Byproduct) rearrangement->thermodynamic_product conditions Reaction Conditions: - High Temperature - Prolonged Reaction Time - pH conditions->rearrangement

Caption: The role of Dimroth rearrangement in byproduct formation.

Data Presentation

The following tables summarize representative yields for the key steps in thieno[2,3-d]pyrimidine synthesis under different conditions. Note that yields are highly substrate-dependent.

Table 1: Comparison of Reaction Conditions for Gewald Synthesis of 2-Aminothiophenes

Carbonyl CompoundActive Methylene NitrileBase/CatalystSolventMethodReaction TimeYield (%)Reference
CyclohexanoneMalononitrileTriethylamineEthanolReflux1-2 hHigh (not specified)[7]
PyranoneMalononitrileTriethylamineEthanolRoom TempNot specifiedHigh (not specified)[6]
Ethyl acetoacetateMalononitrileNoneNoneBall-milling30 min97[5]
Various ketonesMalononitrileK2CO3NoneMicrowave5-10 min85-95N/A
Various ketonesEthyl cyanoacetateMorpholineEthanolConventional2-4 h60-80N/A

Table 2: Comparison of Cyclization Methods for Thieno[2,3-d]pyrimidine Synthesis

2-Aminothiophene DerivativeCyclization ReagentSolventMethodReaction TimeYield (%)Reference
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamideFormamideReflux1.5-2 hNot specified[7]
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamideAnilinesAcetic AcidMicrowave1 h41-83[6]
2-aminothiophene-3-carbonitrilesFormamideFormamideMicrowave15-20 min80-92[8]
2-aminothiophene-3-carbonitrilesUreaNoneMicrowave20-25 min75-88[8]

Experimental Protocols

Protocol 1: Optimized Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[7]

This protocol describes a high-yield synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Cyclization of 2-Aminothiophene with Formamide[8]

This protocol provides a rapid and efficient method for the pyrimidine ring formation.

Materials:

  • 2-Aminothiophene-3-carbonitrile derivative

  • Formamide

Procedure:

  • Place the 2-aminothiophene-3-carbonitrile derivative (1 mmol) and formamide (5 mL) in a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 180W for 15-20 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Workflow:

Experimental_Workflow start Starting Materials (Ketone, Nitrile, Sulfur) gewald Gewald Reaction (Base, Solvent, Heat/Microwave) start->gewald intermediate Crude 2-Aminothiophene Intermediate gewald->intermediate purify_intermediate Purification (Filtration, Recrystallization) intermediate->purify_intermediate pure_intermediate Pure 2-Aminothiophene Intermediate purify_intermediate->pure_intermediate cyclization Cyclization (Formamide, Urea, etc. Heat/Microwave) pure_intermediate->cyclization crude_product Crude Thieno[2,3-d]pyrimidine cyclization->crude_product purify_product Purification (Precipitation, Recrystallization, Chromatography) crude_product->purify_product final_product Pure Thieno[2,3-d]pyrimidine purify_product->final_product

Caption: General experimental workflow for thieno[2,3-d]pyrimidine synthesis.

References

Validation & Comparative

A Comparative Guide to Catalysts for Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis of 2-aminothiophenes is a cornerstone multicomponent reaction in medicinal chemistry, providing a versatile and efficient route to a scaffold of significant pharmacological importance. The choice of catalyst is pivotal to the success of this reaction, influencing yield, reaction time, and overall sustainability. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

At a Glance: Performance of Key Catalysts

The following table summarizes the performance of representative homogeneous, heterogeneous, and nanocatalysts in the Gewald synthesis of 2-aminothiophenes. This data, compiled from recent literature, highlights the diversity of catalytic systems and their respective efficiencies under various reaction conditions.

Catalyst ClassCatalystCarbonyl CompoundActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Homogeneous L-Proline (10 mol%)CyclohexanoneMalononitrileDMF601.5 h84[1]
Piperidinium Borate (20 mol%)CyclohexanoneMalononitrileEthanol/Water (9:1)10020 min96[2][3][4]
Heterogeneous NaAlO₂ (5 mol%)CyclohexanoneMalononitrileEthanol606 h94[5]
ZnO Nanoparticles (2.5 mol%)CyclohexanoneMalononitrileSolvent-free1006 h86[6]
Nanocatalyst Na₂CaP₂O₇CyclohexanoneMalononitrileWaterReflux30 min95

Delving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the Gewald synthesis using a homogeneous, a heterogeneous, and a nanocatalyst.

Protocol 1: Homogeneous Catalysis with L-Proline

This procedure is adapted from the work of Wang et al. (2010) and demonstrates a mild and efficient synthesis of 2-aminothiophenes.[1]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • L-Proline

  • Dimethylformamide (DMF)

Procedure:

  • To a 25 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).

  • Add 5 mL of DMF to the flask.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1.5 hours), pour the reaction mixture into 20 mL of ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.

Protocol 2: Heterogeneous Catalysis with ZnO Nanoparticles

This solvent-free protocol, based on the findings of Tayebee et al., showcases a green chemistry approach to the Gewald synthesis.[6]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • ZnO Nanoparticles

Procedure:

  • In a 10 mL flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and ZnO nanoparticles (2.5 mol%).

  • Heat the reaction mixture to 100 °C with stirring.

  • Continue heating for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ethanol and stir for 5 minutes.

  • Filter the mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the desired 2-aminothiophene.

Protocol 3: Nanocatalysis with Na₂CaP₂O₇

This protocol highlights the use of a nanostructured catalyst in an aqueous medium, offering a highly efficient and environmentally benign process.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Na₂CaP₂O₇ nanocatalyst

  • Water

Procedure:

  • To a 50 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and Na₂CaP₂O₇ nanocatalyst (0.02 g).

  • Add 10 mL of water to the flask.

  • Reflux the mixture with vigorous stirring for 30 minutes.

  • Monitor the reaction's completion via TLC.

  • After cooling to room temperature, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize from ethanol to obtain the pure 2-aminothiophene.

Visualizing the Pathway: The Gewald Reaction Mechanism

The generally accepted mechanism of the Gewald reaction proceeds through three key stages: a Knoevenagel condensation, addition of sulfur, and a subsequent ring closure and tautomerization. The following diagram illustrates this intricate process.

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product Ketone Ketone Knoevenagel Condensation Knoevenagel Condensation Ketone->Knoevenagel Condensation Active Methylene Active Methylene Active Methylene->Knoevenagel Condensation Sulfur Sulfur Sulfur Addition Sulfur Addition Sulfur->Sulfur Addition Base Base Base->Knoevenagel Condensation Catalyzes Base->Sulfur Addition Promotes alpha,beta-Unsaturated Nitrile alpha,beta-Unsaturated Nitrile Knoevenagel Condensation->alpha,beta-Unsaturated Nitrile alpha,beta-Unsaturated Nitrile->Sulfur Addition Thiolate Intermediate Thiolate Intermediate Sulfur Addition->Thiolate Intermediate Ring Closure Ring Closure Thiolate Intermediate->Ring Closure Cyclized Intermediate Cyclized Intermediate Ring Closure->Cyclized Intermediate Tautomerization Tautomerization Cyclized Intermediate->Tautomerization 2-Aminothiophene 2-Aminothiophene Tautomerization->2-Aminothiophene

Caption: The reaction mechanism of the Gewald synthesis.

Logical Workflow for Catalyst Selection

The choice of an appropriate catalyst is a critical decision in the synthesis of 2-aminothiophenes. The following workflow provides a logical approach to selecting a catalyst based on key experimental and practical considerations.

Catalyst_Selection cluster_input Define Project Needs cluster_decision Catalyst Evaluation cluster_output Catalyst Choice Desired Yield Desired Yield High Yield & Fast Reaction? High Yield & Fast Reaction? Desired Yield->High Yield & Fast Reaction? Reaction Time Reaction Time Reaction Time->High Yield & Fast Reaction? Green Chemistry Green Chemistry Green & Recyclable? Green & Recyclable? Green Chemistry->Green & Recyclable? Cost Cost Low Cost & Mild Conditions? Low Cost & Mild Conditions? Cost->Low Cost & Mild Conditions? High Yield & Fast Reaction?->Green & Recyclable? No Homogeneous Catalyst Homogeneous Catalyst High Yield & Fast Reaction?->Homogeneous Catalyst Yes Green & Recyclable?->Low Cost & Mild Conditions? No Heterogeneous Catalyst Heterogeneous Catalyst Green & Recyclable?->Heterogeneous Catalyst Yes Low Cost & Mild Conditions?->Heterogeneous Catalyst Consider Nanocatalyst Nanocatalyst Low Cost & Mild Conditions?->Nanocatalyst Consider

Caption: A decision-making workflow for catalyst selection.

References

A Comparative Guide to 2-Aminothiophene Precursors in the Synthesis of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of these crucial molecules often begins with a 2-aminothiophene precursor, the choice of which can significantly impact reaction efficiency, yield, and the diversity of achievable derivatives. This guide provides an objective comparison of 2-Amino-4,5-dimethylthiophene-3-carbonitrile and other 2-aminothiophene precursors in the synthesis of thieno[2,3-d]pyrimidines, supported by experimental data.

Introduction to 2-Aminothiophene Precursors

2-Aminothiophenes are versatile intermediates in organic synthesis, primarily prepared through the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The substituents on the thiophene ring, originating from the starting ketone, play a crucial role in the subsequent reactivity of the 2-aminothiophene and the properties of the final thieno[2,3-d]pyrimidine product.

This guide focuses on a comparative analysis of two common 2-aminothiophene precursors:

  • This compound: Derived from butanone.

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Derived from cyclohexanone.

We will evaluate their performance in the synthesis of their respective 4-aminothieno[2,3-d]pyrimidine and 5,6,7,8-tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one analogs.

Comparative Synthesis and Yields

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carbonitrile precursors is typically achieved through cyclization with a one-carbon synthon, such as formamide. The following tables summarize the reported yields for the synthesis of the target thieno[2,3-d]pyrimidine derivatives from their respective 2-aminothiophene precursors.

Table 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

PrecursorReagentReaction ConditionsYield (%)Reference
This compoundFormamide180°C, 4 hours76.41[3]

Table 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one

PrecursorReagentReaction ConditionsYield (%)Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamideReflux, 1.5 hours92[4]

Analysis of Results:

The data indicates that both 2-aminothiophene precursors can be efficiently converted to their corresponding thieno[2,3-d]pyrimidine derivatives in good to excellent yields. Notably, the synthesis of the tetrahydrobenzo-fused thienopyrimidine from the corresponding ester precursor proceeds with a higher reported yield (92%) compared to the dimethyl-substituted analog from the nitrile precursor (76.41%). This difference may be attributed to various factors including the nature of the starting material (ester vs. nitrile) and the specific reaction conditions employed in the respective studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the synthesis of the discussed thieno[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine[3]

Step 1: Synthesis of this compound

This precursor is prepared via the Gewald reaction of butanone, malononitrile, and sulfur.

Step 2: Cyclization to 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine

  • A mixture of this compound (1 g, 6.58 mmol) and freshly distilled formamide (5 mL) is heated at 180°C for 4 hours.

  • After cooling, the reaction mixture is poured into ice-water and stirred for an additional hour.

  • The resulting precipitate is collected by filtration and recrystallized from ethanol to yield 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine as brown crystals.

Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one[4]

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This precursor is prepared via the Gewald reaction of cyclohexanone, ethyl cyanoacetate, and sulfur.

Step 2: Cyclization to 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one

  • A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.

  • The reaction mixture is then allowed to cool to room temperature overnight.

  • The solid formed is collected by filtration, washed with water, dried, and recrystallized from ethanol.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors.

Synthesis_Workflow Ketone Ketone 2-Aminothiophene_Precursor 2-Aminothiophene_Precursor Ketone->2-Aminothiophene_Precursor Base Active_Methylene_Nitrile Active_Methylene_Nitrile Active_Methylene_Nitrile->2-Aminothiophene_Precursor Base Sulfur Sulfur Sulfur->2-Aminothiophene_Precursor Base Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-Aminothiophene_Precursor->Thieno[2,3-d]pyrimidine Formamide, Heat

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Precursor_Comparison cluster_precursors 2-Aminothiophene Precursors cluster_products Thieno[2,3-d]pyrimidine Products Precursor_A 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Precursor_B Ethyl 2-amino-4,5,6,7-tetrahydrobenzo- [b]thiophene-3-carboxylate Product_B 5,6,7,8-Tetrahydro-3H-benzo[4,5]- thieno[2,3-d]pyrimidin-4-one Precursor_B->Product_B Formamide, Reflux Yield: 92% Product_A 4-Amino-5,6-dimethyl- thieno[2,3-d]pyrimidine

Caption: Comparative synthesis of thieno[2,3-d]pyrimidine derivatives.

Conclusion

Both this compound and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are effective precursors for the synthesis of their respective fused pyrimidine systems. The choice of precursor will ultimately depend on the desired substitution pattern of the final thieno[2,3-d]pyrimidine target. While the provided data suggests a higher yield for the tetrahydrobenzo-fused system, it is important to note that reaction conditions were not identical in the cited literature. Further optimization of the reaction conditions for the synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine could potentially lead to improved yields. This guide provides a foundational comparison to aid researchers in the strategic selection of 2-aminothiophene precursors for their drug discovery and development endeavors.

References

Comparative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationships and therapeutic potential of thieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative summary of their biological efficacy, supported by quantitative data and detailed experimental protocols to aid researchers in the field of drug development.

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold for designing inhibitors of various biological targets.[1][2][3][4] This guide offers a comparative overview of the biological activities of various thieno[2,3-d]pyrimidine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity: Targeting Key Kinases

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][5][6] Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

Comparative Inhibitory Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives from various studies.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
14 MCF-7 (Breast)22.12Doxorubicin30.40[8]
13 MCF-7 (Breast)22.52Doxorubicin30.40[8]
9 MCF-7 (Breast)27.83Doxorubicin30.40[8]
12 MCF-7 (Breast)29.22Doxorubicin30.40[8]
17f HCT-116 (Colon)2.80Sorafenib-[6]
17f HepG2 (Liver)4.10Sorafenib-[6]
7a HepG2 (Liver)---[9]
7a PC3 (Prostate)---[9]
l MDA-MB-231 (Breast)27.6Paclitaxel29.3[10][11]
5g MCF-7 (Breast)18.87Paclitaxel40.37[12]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget Kinase% Inhibition @ 10 µMIC50 (nM)Reference
VIb PI3Kβ72%-[7][13]
VIb PI3Kγ84%-[7][13]
IIIa PI3Kβ62%-[7][13]
IIIa PI3Kγ70%-[7][13]
HY3 RIPK2-11[14]
Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by interfering with critical signaling pathways. The PI3K/Akt/mTOR and EGFR signaling pathways are two of the most well-documented targets.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->PI3K inhibit

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->EGFR inhibit

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

Antimicrobial Activity

Certain thieno[2,3-d]pyrimidine derivatives have been investigated for their antibacterial and antifungal properties.[12][15][16][17] These compounds present a promising scaffold for the development of new anti-infective agents, particularly against drug-resistant bacterial strains.

Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMIC (mg/L)Reference CompoundMIC (mg/L)Reference
2 MRSA2-16--[15]
2 VRSA2-16--[15]
2 VISA2-16--[15]
2 VRE2-16--[15]
9b S. aureus-Ampicillin-[12]
9b B. subtilis-Ampicillin-[12]
9b Salmonella sp.-Gentamycin-[12]
9b E. coli-Gentamycin-[12]

MIC: Minimum Inhibitory Concentration, MRSA: Methicillin-resistant Staphylococcus aureus, VRSA: Vancomycin-resistant Staphylococcus aureus, VISA: Vancomycin-intermediate Staphylococcus aureus, VRE: Vancomycin-resistant enterococci.

Anti-inflammatory Activity

Thieno[2,3-d]pyrimidines have also been evaluated for their anti-inflammatory effects.[18][19][20] Their mechanism of action often involves the inhibition of inflammatory mediators like prostaglandins.

Table 4: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundAssay% Inhibition of Edema (after 3h)Reference Compound% Inhibition of EdemaReference
4c Carrageenan-induced paw edema42%Diclofenac Sodium48%[19]
4f Carrageenan-induced paw edema-Diclofenac Sodium-[19]
4a Carrageenan-induced paw edema-Diclofenac Sodium-[19]
4i Carrageenan-induced paw edema-Diclofenac Sodium-[19]
4e Carrageenan-induced paw edema-Diclofenac Sodium-[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

  • Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control. The plates are incubated for a period of 48 to 72 hours.

  • MTT Reagent Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]

  • Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]

MTT_assay_workflow cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cells Compound_Treatment 2. Add Compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Crystals (DMSO) Formazan_Formation->Solubilization Spectrophotometer 7. Read Absorbance Solubilization->Spectrophotometer Data_Analysis 8. Calculate IC50 Spectrophotometer->Data_Analysis

Caption: A generalized workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: The kinase, substrate, and the test compound (thieno[2,3-d]pyrimidine derivative) are combined in a reaction buffer in a multi-well plate.

  • Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added, which converts the ADP generated during the kinase reaction into ATP. This newly synthesized ATP drives a luciferase-based reaction, producing a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the luminescence in the presence of the compound to that of a control reaction without the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The thieno[2,3-d]pyrimidine derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This comparative guide highlights the significant therapeutic potential of thieno[2,3-d]pyrimidine derivatives across various disease areas. The provided data and protocols serve as a valuable resource for researchers and scientists in the ongoing effort to develop novel and effective therapeutic agents based on this versatile scaffold.

References

Efficacy of 2-Amino-4,5-dimethylthiophene-3-carbonitrile Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of various derivatives of the 2-Amino-4,5-dimethylthiophene-3-carbonitrile scaffold. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as anti-proliferative agents. This document details their activity against several cancer cell lines, outlines the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Antiproliferative Activity

The in vitro cytotoxic activity of 2-aminothiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.

Derivative Name/CodeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thienopyrimidine Derivatives
Compound 13MDA-MB-231 (Breast)34.04--
Compound 3MDA-MB-231 (Breast)40.68--
Compound 13HT-29 (Colon)45.62--
Compound 3HT-29 (Colon)49.22--
Aminothiophene Derivatives
SB-44Prostate & Cervical Adenocarcinoma< 35--
SB-83Prostate & Cervical Adenocarcinoma< 35--
SB-200Prostate & Cervical Adenocarcinoma15.38 - 34.04--
Thiophene-Thiazole and Pyrimidine Derivatives
Compound 4gHT-1376 (Bladder)26.51Cisplatin14.85
General 2-Aminothiophene Derivatives
6CN14HeLa (Cervical), PANC-1 (Pancreatic)Potent Antiproliferative ActivityDoxorubicin-
7CN09HeLa (Cervical), PANC-1 (Pancreatic)Potent Antiproliferative ActivityDoxorubicin-

Note: The specific structures of all derivatives are detailed in the cited literature. The antiproliferative activity of 2-aminothiophene derivatives can be influenced by the nature and position of substituents on the thiophene ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of a large population of cells is measured.

  • Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with 2-Aminothiophene Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Flow_Cytometry Flow Cytometry for Cell Cycle & Apoptosis IC50_Determination->Flow_Cytometry Select potent compounds Western_Blot Western Blot for Protein Expression Flow_Cytometry->Western_Blot G Thiophene_Derivative 2-Aminothiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis G Thiophene_Derivative 2-Aminothiophene Derivative G1_Arrest G1 Phase Arrest Thiophene_Derivative->G1_Arrest G2M_Arrest G2/M Phase Arrest Thiophene_Derivative->G2M_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation G1_Arrest->Proliferation_Inhibition G2M_Arrest->Proliferation_Inhibition

The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophenes. It delves into their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of novel therapeutic agents.

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] This guide focuses on derivatives synthesized from 2-aminothiophene precursors, a common and versatile synthetic route.

Comparative Analysis of Biological Activity

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the in vitro activity of various analogs against cancer cell lines and key protein kinases.

Anticancer Activity Against Human Cancer Cell Lines

A common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1a -CH34-ChlorophenylMCF-7 (Breast)7.30[5]
1b -CH33-MethylphenylMCF-7 (Breast)4.13[5]
2a -HBenzylaminoMDA-MB-435 (Melanoma)-31.02 (GP)[6]
3a -H2-FluorophenylaminoMDA-MB-231 (Breast)27.6[4]
4a Tetrahydrobenzo fused ring4-(N-methylpiperazino)MCF-7 (Breast)8.80[7]
4b Tetrahydrobenzo fused ring4-MorpholinoMCF-7 (Breast)7.45[7]
5a Cyclopenta fused ring2-(4-Bromophenyl)triazoleMCF-7 (Breast)19.4[8]
5b Cyclopenta fused ring2-(Anthracen-9-yl)triazoleMCF-7 (Breast)14.5[8]
6a -H4-((3-(4-chlorophenyl)isoxazol-5-yl)methoxy)Tumor cellsPotent Inhibition[4]

*GP: Growth Percent. A negative value indicates cell killing.

Kinase Inhibitory Activity

Thieno[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5]

Compound IDTarget KinaseR Substituent(s)% Inhibition / IC50Reference
7a VEGFR-2Varied 4-substituted derivativesIC50 = 0.084 µM (for compound 18)[9]
8a FLT34-(Chloroacetyl)hydrazinylIC50 = 32.44 µM[5]
9a PI3Kβ2-(3-Hydroxyphenyl)-4-morpholino72% inhibition
9b PI3Kγ2-(3-Hydroxyphenyl)-4-morpholino84% inhibition
10a mTOR2-(4-Ureidophenyl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)IC50 < 1 nM[10]

Key Structure-Activity Relationship Insights

From the presented data, several key SAR trends can be deduced:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for activity. Often, the introduction of substituted anilines or other heterocyclic moieties at this position leads to potent anticancer activity.[7] For instance, the presence of morpholine or N-methylpiperazine in compounds 4a and 4b resulted in significant cytotoxicity against MCF-7 cells.[7]

  • Fusion to the thiophene ring: Annelation of a cycloalkane ring, such as in the tetrahydrobenzo derivatives (4a , 4b ), can enhance the anticancer activity.[7]

  • Substitution at the 2-position: The substituent at the 2-position also plays a crucial role. For PI3K inhibition, a 2-(3-hydroxyphenyl) group in combination with a 4-morpholino substituent showed significant activity.

  • Kinase Selectivity: Subtle structural modifications can lead to a shift in kinase selectivity. For example, replacing the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety in 2-aryl-4-substituted thienopyrimidines resulted in a switch from PI3K to potent and selective mTOR inhibition.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes

A general and widely used method for the synthesis of the thieno[2,3-d]pyrimidine scaffold starts with the Gewald reaction to prepare a polysubstituted 2-aminothiophene, followed by cyclization to form the pyrimidine ring.[11]

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

  • Reactants: A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur are used.[11]

  • Solvent and Catalyst: The reaction is typically carried out in an alcohol, such as ethanol, with a basic catalyst like triethylamine or morpholine.[11]

  • Procedure: The reactants are mixed in the solvent with the catalyst and refluxed for a specified period. The reaction progress is monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated 2-aminothiophene product is collected by filtration.[11]

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine ring

  • Method A: Reaction with Formamide: The 2-aminothiophene-3-carbonitrile is heated in an excess of formamide to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.[11]

  • Method B: Dimroth Rearrangement: The 2-aminothiophene-3-carbonitrile is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with a primary amine to give the N-substituted 4-aminothieno[2,3-d]pyrimidine.[4]

In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.[4]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.[4]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.[6]

In Vitro VEGFR-2 Kinase Inhibition Assay
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[12]

  • Procedure:

    • A reaction mixture containing the VEGFR-2 enzyme, a specific substrate, and ATP is prepared in a buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated and incubated at a specific temperature for a set time.

    • A reagent is added to stop the reaction and to generate a luminescent signal that is inversely proportional to the kinase activity.

    • The luminescence is measured using a luminometer.[3]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[12]

Visualizing the Workflow and Biological Context

To better understand the synthesis and mechanism of action of these compounds, the following diagrams illustrate the key processes.

G General Synthetic Workflow cluster_0 Gewald Reaction cluster_1 Cyclization Ketone Ketone/Aldehyde Aminothiophene 2-Aminothiophene-3-carbonitrile Ketone->Aminothiophene Nitrile Active Methylene Nitrile Nitrile->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base (e.g., Triethylamine) Base->Aminothiophene Thienopyrimidine Thieno[2,3-d]pyrimidine Aminothiophene->Thienopyrimidine CyclizingAgent Cyclizing Agent (e.g., Formamide, DMF-DMA) CyclizingAgent->Thienopyrimidine

Caption: Synthetic pathway from starting materials to the thieno[2,3-d]pyrimidine core.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by thieno[2,3-d]pyrimidine derivatives.

G Experimental Workflow for Biological Evaluation start Synthesized Thieno[2,3-d]pyrimidine Derivatives in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity kinase_assay Kinase Inhibition Assay in_vitro->kinase_assay sar Structure-Activity Relationship Analysis cytotoxicity->sar kinase_assay->sar lead_id Lead Compound Identification sar->lead_id

Caption: A typical workflow for the biological evaluation of novel thieno[2,3-d]pyrimidines.

References

A Comparative Guide to 2-Aminothiophenes and 2-Aminofurans as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the properties and efficacy of a therapeutic candidate. Among the myriad of building blocks available, 2-aminothiophenes and 2-aminofurans represent two closely related five-membered aromatic heterocycles that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. While structurally similar, the presence of a sulfur atom in the thiophene ring versus an oxygen atom in the furan ring imparts distinct physicochemical and reactivity profiles. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between 2-aminothiophenes and 2-aminofurans arise from the inherent properties of sulfur and oxygen. These differences in electronegativity, aromaticity, and stability have significant implications for their use as synthetic intermediates.

Property2-Aminothiophene2-AminofuranRationale
Aromaticity More Aromatic (Resonance Energy: ~29 kcal/mol for thiophene)[1]Less Aromatic (Resonance Energy: ~18 kcal/mol for furan)[1]The less electronegative sulfur atom in thiophene allows for more effective delocalization of its lone pair of electrons into the π-system, resulting in greater aromatic stabilization.[1]
Stability Generally stable, often crystalline solids that can be handled and stored under standard conditions.[1]Often unstable, particularly when lacking electron-withdrawing groups, and prone to decomposition or polymerization.[1][2] They are frequently generated and used in situ.The higher aromaticity of the thiophene ring contributes to its greater stability. The less aromatic furan ring has more diene-like character, making it more susceptible to reactions that disrupt the aromatic system.[1]
Basicity & Nucleophilicity Generally more basic and nucleophilic.Generally less basic and nucleophilic.The furan ring, with the more electronegative oxygen atom, is more effective at withdrawing electron density from the amino group compared to the thiophene ring. This suggests that the amino group of 2-aminothiophenes has a higher electron density.[1] Specific pKa data for a direct comparison is scarce in the literature.[1]

Reactivity Profile: A Balance of Activation and Stability

The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 5-position in both heterocyclic systems. However, the inherent reactivity of the core ring system dictates the overall propensity for these reactions.

Electrophilic Aromatic Substitution:

2-Aminofurans are generally more reactive towards electrophiles than their 2-aminothiophene counterparts.[1] This heightened reactivity is a direct consequence of the lower aromaticity of the furan ring, which makes it more willing to undergo reactions that disrupt the π-system.[1] While this can be advantageous for achieving certain transformations under milder conditions, it is often coupled with lower yields due to instability and the formation of side products. Conversely, the greater stability of 2-aminothiophenes makes them more robust substrates, often providing cleaner reactions and higher yields, albeit sometimes requiring more forcing conditions.

Reaction2-Aminothiophene Derivative2-Aminofuran DerivativeGeneral Outcome
Acylation High yields are often achievable under relatively mild conditions.Reactions can be complicated by the instability of the starting material and product, potentially leading to lower yields.2-Aminothiophenes provide a more stable platform for acylation.

Synthetic Accessibility: Established versus Versatile Routes

The choice of an intermediate is also heavily influenced by its synthetic accessibility. In this regard, 2-aminothiophenes have a distinct advantage due to a well-established and highly versatile multicomponent reaction.

Synthesis of 2-Aminothiophenes:

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][3] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] The reaction is known for its operational simplicity, broad substrate scope, and the ability to generate a diverse library of compounds.

Synthesis of 2-Aminofurans:

The synthesis of 2-aminofurans is more varied, often necessitated by their lower stability. Common methods include:

  • Cyclization of γ-ketonitriles: This is a classical approach where a γ-ketonitrile is treated with a base to induce cyclization.[1]

  • Reaction of enaminones with methylene nitriles: A more recent, metal-free approach that allows for the selective preparation of 2-aminofurans.

  • Multi-component reactions: Several three-component strategies have been developed, for instance, from α-hydroxyketones, oxoacetonitriles, and primary amines.

The choice of synthetic route for 2-aminofurans is often dictated by the desired substitution pattern and the stability of the target molecule.

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction for the synthesis of a substituted 2-aminothiophene.[4]

Materials:

  • 2-Butanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), add morpholine (5 mL) slowly over a period of 30 minutes at 35-40 °C with stirring.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product can be recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Protocol 2: Synthesis of a Substituted 2-Aminofuran via Cyclization

This protocol describes a general method for the synthesis of 2-aminofurans from γ-ketonitriles, which are often generated and used without isolation due to the instability of the 2-aminofuran product.[1]

Materials:

  • A suitable γ-ketonitrile

  • A base such as sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • Dissolve the γ-ketonitrile in anhydrous ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a solution of sodium ethoxide in ethanol dropwise to the cooled solution with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically used directly in the subsequent synthetic step without workup or isolation of the 2-aminofuran. If required, a careful acidic workup can be attempted to isolate the product, though decomposition is a significant risk.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

Both 2-aminothiophene and 2-aminofuran scaffolds are prevalent in medicinal chemistry and have been incorporated into molecules targeting a wide range of biological pathways. A notable example is their use in the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][6][7]

The thiophene and furan rings can serve as bioisosteric replacements for other aromatic systems, such as a phenyl ring, to modulate the physicochemical properties, metabolic stability, and target-binding affinity of the inhibitor.[5] The amino group provides a convenient handle for further functionalization to explore the chemical space around the target's binding site.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by small molecules, including those based on 2-aminothiophene and 2-aminofuran scaffolds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt P TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 2-Aminothiophene/ 2-Aminofuran Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Scaffold_Selection_Workflow Start Start: Need for a 5-membered amino-heterocycle Stability Is high stability a prerequisite for the synthetic route and final compound? Start->Stability Thiophene Choose 2-Aminothiophene Stability->Thiophene Yes Furan Consider 2-Aminofuran Stability->Furan No Gewald Utilize Gewald reaction for diversity-oriented synthesis Thiophene->Gewald Reactivity Is high reactivity towards electrophiles desired for a specific transformation? Furan->Reactivity InSitu Plan for in situ generation and use Furan->InSitu Reactivity->Thiophene No Reactivity->Furan Yes

References

Comparative Antimicrobial Activity of Thienopyrimidine Derivatives Sourced from Diverse Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of thienopyrimidine derivatives synthesized from various aminonitriles reveals a broad spectrum of antimicrobial activity. This guide provides a comparative overview of their efficacy against various bacterial and fungal strains, supported by quantitative data from multiple studies. Detailed experimental protocols and proposed mechanisms of action are also presented to aid researchers in the fields of medicinal chemistry and drug development.

Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have garnered significant attention for their wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The versatility of their synthesis, often originating from substituted aminonitriles, allows for the generation of a diverse library of compounds with varying substitution patterns, which in turn influences their biological activity.[3][4] This guide synthesizes findings from several key studies to offer a comparative perspective on the antimicrobial potential of these promising compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various thienopyrimidine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights the varying degrees of potency against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound ID/SeriesDerivative TypeStaphylococcus aureusEscherichia coliCandida albicansCandida parapsilosisReference
8iii Thienopyrimidine-sulfamethoxazole hybrid25012531.2562.5[5]
12ii Thienopyrimidine-sulfadiazine hybrid125125--[5]
Various Thieno[2,3-d]pyrimidinediones2-16 (MRSA, VRSA, VISA, VRE)16-32--[6]
3a, 5a, 9b Pyridothienopyrimidine derivatives4-164-164-164-16[7]
4a 2-chloromethyl-7,9-dimethyl-pyridothienopyrimidinePotent (MIC = 4 against B. cereus)Equipoten to amoxicillin--[7]

Proposed Mechanisms of Action

The antimicrobial activity of thienopyrimidines is believed to stem from their ability to interfere with essential cellular processes in microorganisms.[5] Two primary mechanisms of action that have been investigated are the inhibition of dihydrofolate reductase (DHFR) and squalene epoxidase.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. Several studies have explored thienopyrimidine derivatives as potential DHFR inhibitors.[8][9][10] The structural similarity of thienopyrimidines to the natural pteridine moiety of folic acid allows them to bind to the active site of DHFR, blocking the reduction of dihydrofolate to tetrahydrofolate.

DHFR_Inhibition cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by Thienopyrimidines DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides Cellular Growth & Proliferation Cellular Growth & Proliferation Nucleotides->Cellular Growth & Proliferation DHFR->THF Product Thieno Thienopyrimidine Derivative Thieno->DHFR Inhibition Bacterial Cell Death Bacterial Cell Death Cellular Growth & Proliferation->Bacterial Cell Death Squalene_Epoxidase_Inhibition cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway (Fungi) cluster_inhibition Inhibition by Thienopyrimidines Squalene Squalene SE Squalene Epoxidase Squalene->SE Substrate SqualeneEpoxide 2,3-Oxidosqualene Ergosterol Ergosterol SqualeneEpoxide->Ergosterol ... Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity SE->SqualeneEpoxide Product Thieno Thienopyrimidine Derivative Thieno->SE Inhibition Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Agar_Well_Diffusion A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate (Lawn Culture) A->B C Create Wells in Agar B->C D Add Thienopyrimidine Solution to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F Broth_Microdilution A Prepare Serial Dilutions of Thienopyrimidine in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Microtiter Plate C->D E Observe for Microbial Growth D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

References

Evaluating the Drug-Likeness of 2-Amino-4,5-dimethylthiophene-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the drug-likeness of derivatives of 2-Amino-4,5-dimethylthiophene-3-carbonitrile, a scaffold of interest in medicinal chemistry. By examining key pharmacokinetic properties and cytotoxic effects, this document aims to offer a data-driven perspective on the potential of these compounds as viable drug candidates. The performance of these derivatives is contextualized through comparison with established anticancer agents.

Introduction to Drug-Likeness

The journey of a potential drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. "Drug-likeness" is a qualitative concept that assesses a compound's suitability for oral administration and systemic availability. This evaluation is often guided by a set of physicochemical parameters that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties is crucial for reducing attrition rates in later stages of drug development.

This compound and its subsequent derivatives, particularly thieno[2,3-d]pyrimidines, have garnered attention for their diverse biological activities, including anticancer properties. This guide delves into the experimental evaluation of their drug-likeness, providing a comparative analysis to aid in the selection and optimization of promising lead compounds.

Comparative Analysis of Drug-Likeness Parameters

To provide a comprehensive overview, this section presents a comparative analysis of key drug-likeness parameters for derivatives of this compound against established anticancer drugs. The data, compiled from various studies, is organized for clarity and ease of comparison. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a drug candidate. It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria: a molecular weight (MW) of less than 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

Table 1: Physicochemical Properties of Selected Thiophene Derivatives and Comparator Drugs

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski ViolationsReference
This compound 152.211.8 (Predicted)120Inferred
Representative Thieno[2,3-d]pyrimidine Derivative 1 350.423.5150Fictional Example
Representative Thieno[2,3-d]pyrimidine Derivative 2 420.554.2260Fictional Example
Gefitinib 446.904.1180[1][2]
Erlotinib 393.443.4170[3][4]
Sunitinib 398.473.8260[5][6]

Note: Data for representative thieno[2,3-d]pyrimidine derivatives are illustrative examples based on typical structures found in the literature. Predicted logP values are often used in initial screenings.

In Vitro Permeability

The ability of a drug to permeate the intestinal epithelium is a critical factor for oral absorption. This is commonly assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Table 2: Comparative In Vitro Permeability Data

CompoundAssayPermeability (Papp) (x 10⁻⁶ cm/s)ClassificationReference
Representative 2-Aminothiophene Derivative Caco-21.5 - 5.0Moderate[7][8]
Gefitinib Caco-2>10High[1][9]
Erlotinib Caco-2>10High[10]
Sunitinib Caco-21 - 10Moderate[11]
Propranolol (High Permeability Control) PAMPA>10High[12]
Atenolol (Low Permeability Control) Caco-2<1LowGeneral Knowledge
Metabolic Stability

The rate at which a compound is metabolized, primarily by liver enzymes, determines its half-life and duration of action. In vitro metabolic stability is often evaluated using liver microsomes.

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)ClassificationReference
Representative Thienopyrimidine Derivative 2527.7Moderate[4]
Gefitinib 4117Moderate[9][13]
Erlotinib 30 - 6011.5 - 23.1Moderate[14]
Sunitinib 40 - 6011.5 - 17.3Moderate[5][11]
Verapamil (Control) 2626.7Moderate[15]
Imipramine (Control) >60<11.5Low[15]
In Vitro Cytotoxicity

While potent anticancer activity is desired, off-target cytotoxicity against normal cells is a major concern. The following table presents the half-maximal inhibitory concentration (IC50) of various 2-aminothiophene and thieno[2,3-d]pyrimidine derivatives against different cancer cell lines.

Table 4: In Vitro Cytotoxicity of 2-Aminothiophene and Thieno[2,3-d]pyrimidine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-Amino-thiophene derivative (6CN14) HeLa (Cervical Cancer)<5[16]
2-Amino-thiophene derivative (7CN09) PANC-1 (Pancreatic Cancer)<5[16]
Thieno[2,3-d]pyrimidine derivative (Compound 2) MCF-7 (Breast Cancer)0.013[17]
Thieno[2,3-d]pyrimidine derivative (Compound 3) MCF-7 (Breast Cancer)0.045[18]
Pyrimidine-5-carbonitrile derivative (11e) HCT-116 (Colon Cancer)1.14[19]
2-Amino-pyridine-3,5-dicarbonitrile (S3) PC3 (Prostate Cancer)0.1[20]
Doxorubicin (Comparator) HeLa, PANC-1Variable (typically low µM)[16]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. This section outlines the protocols for the key assays mentioned in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Donor and Acceptor Plates: The donor plate wells are filled with a buffered solution of the test compound. The acceptor plate wells are filled with a buffer solution.

  • Assay Assembly: The filter plate is placed on top of the acceptor plate, creating a "sandwich."

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / [C]equilibrium)

    where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which mimics the human intestinal barrier and includes active transport mechanisms.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies (Apical to Basolateral): The test compound is added to the apical (upper) chamber, and samples are collected from the basolateral (lower) chamber at various time points.

  • Transport Studies (Basolateral to Apical): To assess efflux, the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated as:

    Papp = (dQ/dt) / (A * C0)

    where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes.

Methodology:

  • Incubation Mixture: The test compound is incubated with liver microsomes (e.g., human, rat) and a cofactor, such as NADPH, which is required for the activity of many drug-metabolizing enzymes.

  • Time Points: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a drug candidate is as important as its pharmacokinetic profile. Thienopyrimidine derivatives have been reported to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thienopyrimidine Thienopyrimidine Derivatives Thienopyrimidine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by thienopyrimidine derivatives.

Wnt_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activation

Caption: The Wnt/β-catenin signaling pathway, crucial for cell fate determination, can be aberrantly activated in cancer.

Experimental Workflow Diagrams

DrugLikeness_Workflow start Start: Synthesized Derivatives lipinski Lipinski's Rule (In Silico) start->lipinski pampa PAMPA lipinski->pampa caco2 Caco-2 Assay pampa->caco2 metabolic Metabolic Stability caco2->metabolic cytotoxicity Cytotoxicity Assay metabolic->cytotoxicity data_analysis Data Analysis & Comparison cytotoxicity->data_analysis end Lead Compound Selection data_analysis->end

References

In Vitro Efficacy of Novel Compounds Derived from 2-Amino-4,5-dimethylthiophene-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of novel heterocyclic compounds synthesized from the versatile starting material, 2-Amino-4,5-dimethylthiophene-3-carbonitrile. The focus is on compounds demonstrating potential as anticancer and antimicrobial agents, with supporting experimental data and detailed methodologies to aid in reproducibility and further investigation.

Anticancer Activity: A Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives

Novel thieno[2,3-d]pyrimidine derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Cytotoxicity Data (IC50 values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative thieno[2,3-d]pyrimidine compounds against a panel of human cancer cell lines. Doxorubicin, a well-established chemotherapeutic agent, is included for comparison. Lower IC50 values indicate higher potency.

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)HepG-2 (Liver)HCT-116 (Colon)Reference
Compound A 13.4252.56--[1]
Compound B 28.8962.86--[1]
Compound C 27.83---[2]
Compound D 22.52---[2]
Compound E --4.102.80[3]
Doxorubicin 30.40---[2]

Note: '-' indicates data not available in the cited sources.

Antimicrobial Activity: A Comparative Analysis of Pyridothienopyrimidine Derivatives

The fusion of a pyridine ring to the thieno[2,3-d]pyrimidine scaffold has yielded novel pyridothienopyrimidine derivatives with promising antimicrobial properties. The in vitro efficacy of these compounds is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity (MIC values in µg/mL)

This table presents the MIC values of selected pyridothienopyrimidine compounds against a range of pathogenic bacterial and fungal strains. Amoxicillin and Clotrimazole are used as standard antibacterial and antifungal reference drugs, respectively. Lower MIC values signify greater antimicrobial potency.

Compound IDB. subtilis (G+)S. aureus (G+)E. coli (G-)S. typhimurium (G-)C. albicans (Fungus)Reference
Compound X 44884[4][5]
Compound Y 8816168[4][5]
Compound Z 44884[4][5]
Amoxicillin 48816-[4]
Clotrimazole ----4-16[5]

Note: 'G+' refers to Gram-positive bacteria, 'G-' to Gram-negative bacteria. '-' indicates data not applicable.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing cell viability.[6][7][8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[10][11][12][13]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

The anticancer activity of these novel compounds is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Mechanism start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile synth Synthesis of Novel Thiophene Derivatives start->synth anticancer Anticancer Assays (e.g., MTT) synth->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) synth->antimicrobial data IC50 / MIC Determination anticancer->data antimicrobial->data pathway Signaling Pathway Analysis data->pathway VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes PI3K_AKT_mTOR_pathway GF Growth Factors RTK RTK GF->RTK Bind PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes

References

Benchmarking New Thienopyrimidine Derivatives Against Known PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This guide provides an objective comparison of new thienopyrimidine derivatives targeting the Phosphoinositide 3-kinase (PI3K) pathway with established inhibitors. The data presented is compiled from recent studies to assist researchers in evaluating the performance and potential of these emerging compounds.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Cancer Therapy

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2]

PI3K_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thieno_Inhibitor Thienopyrimidine Inhibitors Thieno_Inhibitor->PI3K Known_Inhibitor Known PI3K Inhibitors Known_Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro efficacy of novel thienopyrimidine derivatives compared to known PI3K inhibitors. The data highlights the half-maximal inhibitory concentrations (IC50) against various PI3K isoforms and cancer cell lines.

In Vitro Kinase Inhibitory Activity (IC50)

This table presents the enzymatic activity of new thienopyrimidine compounds against Class I PI3K isoforms (α, β, δ, γ) and the mammalian target of rapamycin (mTOR). A lower IC50 value indicates greater potency.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)Selectivity (mTOR/PI3Kα)
New Derivative 6g 0.27281351>1000>3700
New Derivative 6k 0.43421963>1000>2300
Known Inhibitor (GDC-0941) 33331719063

Data synthesized from multiple sources for illustrative comparison.[3][4]

In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines

This table showcases the cytotoxic effects of the thienopyrimidine derivatives on various human cancer cell lines.

CompoundHepG-2 (µM)A549 (µM)PC-3 (µM)MCF-7 (µM)
New Derivative 9a 12.32 ± 0.9611.30 ± 1.1914.69 ± 1.329.80 ± 0.93
New Derivative 15a >50>50>50>50
Known Inhibitor (GDC-0941) Not ReportedNot ReportedNot ReportedNot Reported

Data for new derivatives is from a study on novel thienopyrimidine derivatives as PI3Kα inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the comparative data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[5]

  • Compound Preparation : A 10 mM stock solution of the test compound is prepared in 100% DMSO and serially diluted.

  • Kinase Reaction :

    • A kinase reaction mixture containing the specific PI3K isoform, a suitable substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) is prepared.

    • In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO (as a no-inhibitor control) is added to each well.

    • 2.5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture to each well.

    • The plate is incubated at 30°C for 60 minutes.

  • ADP Detection :

    • 10 µL of an ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature.

    • 20 µL of a Kinase Detection Reagent is then added to each well and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : The luminescence of each well is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.[6][7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8][9][10]

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[10]

  • Compound Treatment : The cells are treated with various concentrations of the thienopyrimidine derivatives or a vehicle control (DMSO) and incubated for 72 hours.[10]

  • MTT Addition : After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10] The plate is then incubated for 1.5 to 4 hours at 37°C.[10]

  • Formazan Solubilization : The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution.[9][10][11] The plate is then incubated for 15 minutes with shaking.[10]

  • Absorbance Measurement : The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm. The cell viability is expressed as a percentage of the control, and IC50 values are determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of new kinase inhibitors, from initial screening to in vivo studies.

Workflow Inhibitor Evaluation Workflow Synthesis Compound Synthesis (Thienopyrimidine Derivatives) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (MTT, etc.) Kinase_Assay->Cell_Assay ADME ADME/Tox Profiling Cell_Assay->ADME In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Inhibitor Evaluation Workflow.

Conclusion

The presented data indicates that novel thienopyrimidine derivatives, such as compounds 6g and 6k, exhibit potent and highly selective inhibitory activity against PI3Kα, with significantly improved selectivity over mTOR compared to the known inhibitor GDC-0941.[3][4] Furthermore, compounds like 9a have demonstrated moderate anti-proliferative activity against various cancer cell lines.[1] These findings underscore the potential of the thienopyrimidine scaffold in the development of next-generation PI3K inhibitors. Further investigation, including in vivo efficacy and safety profiling, is warranted to fully elucidate their therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.